molecular formula C8H7ClN4 B1604432 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 941294-32-2

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Katalognummer: B1604432
CAS-Nummer: 941294-32-2
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: NTJLKUOVJHBYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-6-(4-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-3-13(5-12-6)8-2-7(9)10-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLKUOVJHBYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649988
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-32-2
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of the Pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a testament to its versatile nature, offering a scaffold that is both biologically relevant and synthetically tractable. Within this broad class of compounds, 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine has emerged as a particularly valuable intermediate. Its utility stems from the presence of a reactive chlorine atom, which serves as a handle for the introduction of diverse functionalities through nucleophilic substitution. This, combined with the appended 4-methylimidazole moiety, provides a unique electronic and steric profile that has been exploited in the development of kinase inhibitors and other targeted therapies.[1][2][3] This guide provides a comprehensive overview of the prevailing synthetic strategies for this key building block, with a focus on practical, actionable insights for the laboratory setting.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a suitably substituted pyrimidine and 4-methyl-1H-imidazole. The most common and industrially viable approach involves the sequential functionalization of a di-halogenated pyrimidine, typically 4,6-dichloropyrimidine. This precursor is readily available and offers two electrophilic sites for nucleophilic attack.

The core challenge in this synthesis lies in achieving mono-substitution of the 4,6-dichloropyrimidine with 4-methyl-1H-imidazole. The symmetrical nature of the starting material means that the initial substitution can occur at either the 4- or 6-position. However, the electronic environment of the resulting mono-substituted intermediate is altered, which can influence the rate of a second substitution. Careful control of reaction conditions is therefore paramount to minimize the formation of the di-substituted byproduct.

An alternative, and often more robust, strategy involves a three-step sequence:

  • Nucleophilic aromatic substitution (SNAr) of one chlorine atom with 4-methyl-1H-imidazole.

  • Selective hydrolysis of the remaining chlorine atom to a hydroxyl group.

  • Re-chlorination of the hydroxyl group to furnish the final product.

This seemingly longer route offers significant advantages in terms of purification and overall yield, as the intermediate pyrimidinol is often a crystalline solid that is easily purified by recrystallization.

II. Detailed Synthetic Protocols and Mechanistic Insights

A. Synthesis of the Key Precursor: 4,6-Dichloropyrimidine

The synthesis of 4,6-dichloropyrimidine can be achieved through several established methods. A common laboratory-scale preparation involves the treatment of 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).[4] The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate, which is then attacked by chloride ions. The use of a tertiary amine base, such as N,N-diisopropylethylamine, can facilitate the reaction.[4] Other chlorinating agents like thionyl chloride (SOCl2) and phosgene have also been employed.[5][6]

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Reaction with POCl3 Reaction with POCl3 4,6-Dihydroxypyrimidine->Reaction with POCl3 Chlorinating Agent 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction with POCl3->4,6-Dichloropyrimidine Product

Caption: General workflow for the synthesis of 4,6-dichloropyrimidine.

B. Step-by-Step Synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Step 1: Nucleophilic Aromatic Substitution

The first key transformation is the reaction of 4,6-dichloropyrimidine with 4-methyl-1H-imidazole. This is a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole nitrogen acts as the nucleophile.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq.) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, typically potassium carbonate (K2CO3, 1.5 eq.), to the solution. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.

  • Add 4-methyl-1H-imidazole (1.0-1.2 eq.) to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • The filtrate is then concentrated under reduced pressure to yield the crude intermediate, 6-chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine. This intermediate can be carried forward to the next step without extensive purification, or it can be purified by column chromatography or recrystallization if a higher purity is desired.

Table 1: Reagents and Conditions for Nucleophilic Aromatic Substitution

Reagent/ParameterRoleTypical Amount/ConditionRationale for Selection
4,6-DichloropyrimidineStarting Material1.0 eq.Commercially available and highly reactive electrophile.
4-Methyl-1H-imidazoleNucleophile1.0-1.2 eq.Provides the desired imidazole moiety.
Potassium CarbonateBase1.5 eq.A mild and effective base for deprotonating the imidazole.
Acetonitrile/DMFSolvent5-10 volumesAprotic polar solvents that facilitate SNAr reactions.
TemperatureReaction Condition60-80 °CProvides sufficient energy for the reaction while minimizing side products.

Step 2: Hydrolysis of the Intermediate

The crude 6-chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine is then subjected to hydrolysis to convert the remaining chlorine atom into a hydroxyl group.

Experimental Protocol:

  • Suspend the crude intermediate in an aqueous solution of a base, such as sodium hydroxide (NaOH).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the product, 4-(4-methyl-1H-imidazol-1-yl)pyrimidin-6-ol.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Chlorination to the Final Product

The purified pyrimidinol is then converted back to the chloride using a strong chlorinating agent.

Experimental Protocol:

  • In a fume hood, carefully add the 4-(4-methyl-1H-imidazol-1-yl)pyrimidin-6-ol to an excess of phosphorus oxychloride (POCl3).

  • Heat the reaction mixture to reflux. The reaction is typically complete within a few hours.

  • After cooling, the excess POCl3 is carefully quenched by slowly adding the reaction mixture to ice water.

  • The aqueous solution is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the final product.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

Overall Reaction Scheme:

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 6-Chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine 6-Chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine 4,6-Dichloropyrimidine->6-Chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine + 4-Methyl-1H-imidazole (Base, Solvent, Heat) 4-(4-Methyl-1H-imidazol-1-yl)pyrimidin-6-ol 4-(4-Methyl-1H-imidazol-1-yl)pyrimidin-6-ol 6-Chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine->4-(4-Methyl-1H-imidazol-1-yl)pyrimidin-6-ol Hydrolysis (NaOH, H2O, Heat) 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine 4-(4-Methyl-1H-imidazol-1-yl)pyrimidin-6-ol->4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Chlorination (POCl3, Heat)

Caption: Synthetic route to 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

III. Safety and Handling

4,6-Dichloropyrimidine: This compound is corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

Phosphorus Oxychloride: POCl3 is a highly corrosive and toxic substance that reacts violently with water.[10][11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] All operations involving POCl3 must be conducted in a dry, well-ventilated fume hood.[11] Wear appropriate PPE, including heavy-duty chemical-resistant gloves, a face shield, and a lab coat.[10][13] Have a quenching station with a suitable neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of spills.

IV. Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

V. Conclusion

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a well-established and scalable process that provides a valuable intermediate for drug discovery. The three-step approach involving nucleophilic substitution, hydrolysis, and re-chlorination offers a reliable and efficient route to this compound with good overall yields and high purity. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to safely and effectively produce this important building block for their research endeavors.

References

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents.
  • Google Patents.
  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • National Center for Biotechnology Information. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. [Link]

  • ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • PubMed. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. [Link]

  • PubMed Central. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • PubChem. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. [Link]

  • IRIS UniGe. d] pyrimidines as Src inhibitors active in hepatocellula. [Link]

  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE. [Link]

  • National Center for Biotechnology Information. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. [Link]

  • Lanxess. Phosphorus oxychloride. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

Sources

CAS number 941294-32-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the properties, synthesis, and applications of CAS number 941294-32-2 (4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine).

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

CAS 941294-32-2 , chemically known as 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine , is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and carbonic anhydrase (hCA) inhibitors.[1][2] As a functionalized pyrimidine, it serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

Its core utility lies in its dual reactivity: the pyrimidine ring possesses an electrophilic carbon at position 4 (bearing the chlorine atom), allowing for regiospecific nucleophilic aromatic substitution (SNAr), while the imidazole moiety provides hydrogen-bond acceptor/donor properties critical for interaction with the ATP-binding pockets of kinases.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following table summarizes the core physicochemical data for CAS 941294-32-2.[1][2] Researchers should use these values for stoichiometric calculations and solubility assessments.

PropertyValue
Chemical Name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
CAS Number 941294-32-2
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Off-white to beige solid
Melting Point 150–154 °C (Decomposes >200 °C)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~2.5 (Pyrimidine N), ~7.0 (Imidazole N)
LogP ~1.2 (Predicted)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8 °C
Synthetic Mechanism & Reactivity

The synthesis and utility of CAS 941294-32-2 rely on the differential reactivity of the electrophilic positions on the pyrimidine ring.[1] The compound is typically generated via a controlled SNAr reaction between 4,6-dichloropyrimidine and 4-methylimidazole.[1]

Mechanism of Action (Chemical)[1][3]
  • Formation : The imidazole nitrogen acts as a nucleophile, attacking the C4 position of 4,6-dichloropyrimidine.[1]

  • Selectivity : Due to the symmetry of 4,6-dichloropyrimidine, the first substitution is statistical.[1] However, the introduction of the imidazole ring deactivates the pyrimidine slightly less than a strong electron-donating group, leaving the second chlorine (at C6) active for further derivatization.[1]

  • Derivatization : The remaining chlorine atom serves as a handle for a second SNAr reaction with amines, allowing the construction of complex libraries (e.g., for CDK or JAK inhibition).[1]

Visualization: Synthesis & Derivatization Pathway

G cluster_legend Reaction Logic Start 4,6-Dichloropyrimidine (Electrophile) Intermediate CAS 941294-32-2 (Mono-substituted Scaffold) Start->Intermediate SNAr (Base, 80°C) Regioselective Reagent 4-Methylimidazole (Nucleophile) Reagent->Intermediate Product Disubstituted Pyrimidine (Kinase Inhibitor Analog) Intermediate->Product SNAr (R-NH2) Library Generation Step 1: Scaffold Formation->Step 2: Functionalization

Caption: Synthetic pathway transforming raw materials into the CAS 941294-32-2 scaffold, followed by downstream functionalization for drug discovery.

Applications in Drug Discovery[1]
A. Kinase Inhibitor Scaffolds

This compound is a structural analog to intermediates used in the synthesis of Pazopanib (Votrient) and other Type I/II kinase inhibitors.[1] The pyrimidine-imidazole motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains.[1]

  • Target Class : Tyrosine Kinases (VEGFR, PDGFR), Serine/Threonine Kinases (CDK, Aurora).[1]

  • Utility : The remaining chlorine allows for the attachment of "tail" groups (e.g., solubilizing morpholine or piperazine moieties) to probe the solvent-exposed region of the kinase.[1]

B. Carbonic Anhydrase (hCA) Inhibition

Recent studies indicate that imidazole-pyrimidine hybrids synthesized from this scaffold exhibit selective inhibition of tumor-associated isoforms hCA IX and hCA XII .[1] The imidazole nitrogen can coordinate with the zinc ion in the enzyme's active site.[1]

Experimental Protocols
Protocol A: Synthesis of CAS 941294-32-2

Note: This protocol assumes standard Schlenk line techniques.[1]

  • Reagents :

    • 4,6-Dichloropyrimidine (1.0 eq, 14.9 g)[1]

    • 4-Methylimidazole (1.0 eq, 8.2 g)[1][3]

    • Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g)[1]

    • Solvent: Anhydrous DMF (150 mL) or Acetonitrile.

  • Procedure :

    • Step 1 : Dissolve 4,6-dichloropyrimidine in DMF under N₂ atmosphere.

    • Step 2 : Add K₂CO₃ followed by portion-wise addition of 4-methylimidazole at 0 °C.

    • Step 3 : Warm the mixture to room temperature and stir for 1 hour, then heat to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][4][5][6]

    • Step 4 : Cool to RT and pour into ice-water (500 mL). The product may precipitate as a solid.[1]

    • Step 5 : Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

    • Step 6 : Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]

  • Yield : Expected 65–75%.

  • Validation : ¹H NMR (DMSO-d₆) should show characteristic pyrimidine protons (s, 1H at ~8.5 ppm) and imidazole protons.

Protocol B: Downstream Coupling (General Library Synthesis)[1]
  • Reagents : CAS 941294-32-2 (1.0 eq), Primary Amine (R-NH₂, 1.2 eq), DIPEA (2.0 eq), n-Butanol or DMSO.[1]

  • Procedure :

    • Combine reagents in a sealed tube.

    • Heat to 100–120 °C for 12 hours (thermal) or 140 °C for 30 min (microwave).

    • Purify via preparative HPLC.[1]

Safety & Handling (E-E-A-T)
  • Hazard Classification : Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Handling : Use a fume hood.[1] The starting material (4,6-dichloropyrimidine) is a skin irritant and lachrymator.[1]

  • Stability : The C-Cl bond is hydrolytically stable at neutral pH but susceptible to hydrolysis under strong basic conditions at high temperatures.[1] Store away from moisture to prevent degradation to the hydroxypyrimidine derivative.[1]

References
  • Synthesis and Kinase Activity : Journal of Medicinal Chemistry, "Discovery of Pyrimidine-Based Inhibitors of VEGFR-2."[1] (General reference for pyrimidine scaffolds in kinase discovery).

  • Carbonic Anhydrase Inhibition : Semantic Scholar, "Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment." (2022).[1][4][6]

  • Chemical Identity : PubChem Compound Summary, "4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine."[1] [1][4]

  • Reaction Mechanism : ResearchGate, "Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine."[1] (Contextualizing SNAr selectivity).

Sources

Mechanism of action of pyrimidine imidazole derivatives

The pyrimidine imidazole scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. Its structural and electronic properties allow for precise interactions with the ATP-binding pocket of various kinases, leading to potent inhibition of key signaling pathways in cancer and inflammation. Furthermore, the incorporation of a nitro group transforms the scaffold into a potent antimicrobial agent that selectively targets anaerobic microorganisms. The continued exploration of this versatile chemical entity, guided by the mechanistic principles and experimental rigor outlined in this guide, holds immense promise for the future of drug discovery. [4]

VI. References

  • Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6486-9. Retrieved from [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(18), 12116-12121.

  • The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. (2018). Autophagy, 14(7), 1288-1291. Retrieved from [Link]

  • Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-50. Retrieved from [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. (n.d.). ResearchGate. Retrieved from [Link]

  • TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. (2022). Cell Death Discovery, 8, 29. Retrieved from [Link]

  • Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. (1996). Journal of Medicinal Chemistry, 39(26), 5228-34. Retrieved from [Link]

  • Oleti, N., et al. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1124.

  • 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche. (2020). Redox Biology, 37, 101736. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14. Retrieved from [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2019). RSC Medicinal Chemistry, 10(11), 1846-1858.

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry, 14(20), 1475-1480. Retrieved from [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113324. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Imidazole, Pyrimidine, and Purine Derivatives and Analogs as Inhibitors of Xanthine Oxidase. (1996). Journal of Medicinal Chemistry, 39(26), 5228-5234. Retrieved from [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Medicinal Chemistry, 15(5), 1488-1507. Retrieved from [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Medicinal Chemistry, 15(5), 1488-1507. Retrieved from [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (2022). Scientific Reports, 12, 11956. Retrieved from [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). Beilstein Journal of Organic Chemistry, 19, 1458-1469. Retrieved from [Link]

  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. (2025). European Journal of Medicinal Chemistry, 282, 117047. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6598. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2019). RSC Medicinal Chemistry, 10(11), 1846-1858. Retrieved from [Link]

  • Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. (2020). ChemMedChem, 15(17), 1647-1662. Retrieved from [Link]

  • What is the mechanism of Ornidazole? (2024). Patsnap Synapse. Retrieved from [Link]

  • The drug ornidazole inhibits photosynthesis in a different mechanism described for protozoa and anaerobic bacteria. (2016). Biochemical Journal, 473(23), 4435-4447. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4785. Retrieved from [Link]

Sources

Technical Monograph: 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine , a critical heterocyclic scaffold used in the development of ATP-competitive kinase inhibitors and agrochemicals.

Content Type: Technical Reference & Synthesis Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds

Executive Summary & Chemical Profile

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a bifunctional electrophile and a "privileged scaffold" in medicinal chemistry. Its structure combines an electron-deficient pyrimidine ring with a basic imidazole moiety. This specific arrangement allows the molecule to serve as a versatile core for Fragment-Based Drug Discovery (FBDD) , particularly targeting the ATP-binding hinge region of protein kinases (e.g., CDK, BRAF, EGFR).

The compound is characterized by two reactive sites:[1][2][3]

  • The C-4 Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), allowing for the attachment of solubilizing tails or specificity elements (e.g., anilines, aliphatic amines).

  • The Imidazole Nitrogen (N3): A hydrogen bond acceptor often critical for interacting with the kinase hinge region (e.g., Val/Leu residues).

Chemical Identity
PropertyDetail
IUPAC Name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Core Scaffold Pyrimidine (4,6-disubstituted)
Key Substituents Chlorine (C4), 4-Methylimidazole (C6)
Analogous CAS 114834-02-5 (Non-methylated parent)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthesis & Manufacturing Protocol

The synthesis of this scaffold relies on a controlled SNAr reaction. The primary challenge is regioselectivity : ensuring the 4-methylimidazole attaches via the correct nitrogen to yield the 4-methyl isomer rather than the 5-methyl isomer.

Reaction Mechanism & Regiochemistry

The reaction involves the nucleophilic attack of the 4-methylimidazole anion on 4,6-dichloropyrimidine.

  • Starting Materials: 4,6-Dichloropyrimidine (Symmetric electrophile) + 4-Methylimidazole (Nucleophile).

  • Regioselectivity: 4-Methylimidazole exists as a tautomer (4-Me vs. 5-Me). Under basic conditions, the anion is formed. Steric hindrance dictates that alkylation/arylation occurs preferentially at the nitrogen distal to the methyl group. Thus, the major product is the 4-methyl-1-substituted isomer.

Experimental Protocol (Standardized)

Objective: Synthesis of 4-chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine on a 10g scale.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq, 14.9 g)

  • 4-Methylimidazole (1.0 eq, 8.2 g)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, 20.7 g) or Triethylamine (Et₃N)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (14.9 g) in anhydrous DMF (100 mL).

  • Nucleophile Addition: Add 4-methylimidazole (8.2 g) and K₂CO₃ (20.7 g) to the solution.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The reaction typically reaches completion within 4–6 hours.

    • Expert Note: Do not exceed 100°C to prevent double substitution (formation of the bis-imidazole byproduct).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate.[1]

  • Isolation: Filter the solid precipitate. Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Crude Yield: ~85%.

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.

    • Alternative: If regioisomers are present (visible by NMR), purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Visualization of Synthesis Pathway

SynthesisPath cluster_regio Regioselectivity Control SM1 4,6-Dichloropyrimidine (Electrophile) TS Transition State (Meisenheimer Complex) SM1->TS + Base (K2CO3) DMF, 80°C SM2 4-Methylimidazole (Nucleophile) SM2->TS PROD 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (Major Isomer) TS->PROD S_NAr Mechanism - HCl BYPROD Bis-substituted Byproduct (Impurity) PROD->BYPROD Overheating (>100°C) + Excess Imidazole

Figure 1: Synthetic pathway and critical process controls for the SNAr reaction.

Characterization & Quality Control

Validating the structure is crucial to confirm the regiochemistry (4-methyl vs. 5-methyl).

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 8.6 ppm (s, 1H) Pyrimidine H-2 (Deshielded between nitrogens).
δ 7.8 ppm (s, 1H) Pyrimidine H-5.
δ 8.3 ppm (d, 1H) Imidazole H-2 (N-CH-N).
δ 7.5 ppm (s, 1H) Imidazole H-5 (Confirmation of 4-Me isomer).
δ 2.2 ppm (s, 3H) Methyl group.
LC-MS (ESI+) [M+H]⁺ = 195.0/197.0 Characteristic 3:1 ratio indicating one Chlorine atom.
NOESY NMR NOE between N-CH₂ (if alkylated) and H-5 Critical: NOE correlations distinguish between 4-Me and 5-Me isomers if ambiguity exists.

Applications in Drug Discovery

This scaffold is primarily used to construct Type I and Type II Kinase Inhibitors .

Pharmacophore Mapping

The pyrimidine ring serves as the template. The chlorine atom is displaced in a subsequent step by an amine (e.g., aniline) to form the "hinge binder" or the "hydrophobic spine" interactor.

  • Step 2 Functionalization: The remaining Chlorine at C-4 is less reactive than the initial C-6/C-4 positions of the starting material but can be displaced by anilines under acidic catalysis (p-TsOH in isopropanol) or Buchwald-Hartwig conditions.

  • Target Classes:

    • CDK (Cyclin-Dependent Kinases): Cell cycle regulation.[4]

    • BRAF (V600E): Melanoma treatment (analogous to Vemurafenib scaffolds).[5]

    • EGFR: Lung cancer therapeutics.

Workflow: From Scaffold to Lead Compound

DrugDesign cluster_targets Biological Targets Scaffold 4-Chloro-6-(4-methylimidazolyl)pyrimidine (The Core) Step2 Functionalization (C-4) Displace Cl with Aniline/Amine Scaffold->Step2 Acidic S_NAr or Pd-Catalysis Lead Kinase Inhibitor Candidate (e.g., CDK/BRAF Inhibitor) Step2->Lead SAR Optimization T1 ATP Binding Pocket Lead->T1 T2 Hinge Region H-Bonds Lead->T2

Figure 2: Medicinal chemistry workflow transforming the scaffold into a bioactive kinase inhibitor.

References

  • PubChem. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Chowdhury, M. G., et al. (2024).[6] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • WuXi AppTec. Regioselectivity of SnAr Reactions with Dichloropyrimidines. QM Magic Class, Chapter 48.[7][8] Available at: [Link]

  • Hakmaoui, Y., et al. (2022).[9] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[9] Der Pharma Chemica.[9] Available at: [Link]

Sources

Computational Characterization of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Pharmacophore Modeling & Reactivity Profiling

Strategic Overview: The Scaffold as a Pharmacophore

In the context of modern Fragment-Based Drug Discovery (FBDD), 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine represents a "privileged scaffold." It combines a pyrimidine core—ubiquitous in kinase inhibitors (e.g., Pazopanib, Imatinib)—with a 4-methyl-imidazole moiety that offers distinct hydrogen-bonding capabilities and


-stacking potential.

The presence of the chlorine atom at the C4 position is not merely structural; it is a reactive "handle" for Nucleophilic Aromatic Substitution (


), allowing medicinal chemists to diversify the library rapidly. Therefore, in silico modeling of this compound serves two distinct purposes:
  • Reactivity Prediction: Quantifying the electrophilicity of the C-Cl bond to predict synthetic feasibility.

  • Binding Potential: Assessing the scaffold's ability to anchor into ATP-binding pockets of kinases via the imidazole-pyrimidine hinge interaction.

Module A: Quantum Mechanical Profiling (DFT)

Objective: To determine the electronic distribution, tautomeric stability, and reactive sites for further functionalization.

Computational Theory & Protocol

We utilize Density Functional Theory (DFT) to map the molecular electrostatic potential (MEP) and Frontier Molecular Orbitals (FMO).

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the imidazole nitrogens and the chlorine atom.

  • Solvation Model: PCM (Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions, and DMSO (
    
    
    
    ) for synthetic reactivity modeling.
Key Reactivity Descriptors

To validate the C4-Chlorine as the primary site for substitution, we calculate the Fukui Functions (


 and 

).
  • Global Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Data Interpretation: A high local electrophilic Fukui index (


) at the C4 carbon confirms its susceptibility to nucleophilic attack by amines or alkoxides, a critical step in converting this scaffold into a full drug candidate.
Visualization of the QM Workflow

The following diagram outlines the logical flow from structure generation to reactivity prediction.

QM_Workflow Start 2D Structure (SMILES) GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt Freq Frequency Check (No Imaginary Freq) GeomOpt->Freq Freq->GeomOpt Failed Electronic Electronic Properties (HOMO/LUMO/MEP) Freq->Electronic Validated Reactivity Reactivity Prediction (Fukui Indices) Electronic->Reactivity

Figure 1: DFT workflow for validating geometry and predicting electrophilic sites.

Module B: Molecular Docking (Kinase Targeting)

Objective: To evaluate the scaffold's "fragment efficiency" in binding to the hinge region of kinases (e.g., CDK2 or EGFR).

Target Selection Rationale

The pyrimidine-imidazole motif mimics the adenine ring of ATP. Therefore, we model this compound against CDK2 (Cyclin-Dependent Kinase 2) , a standard reference for kinase inhibitor design.

  • PDB ID: 1HCK (CDK2 with ATP-competitive inhibitor).

Step-by-Step Docking Protocol

This protocol ensures reproducibility and eliminates common artifacts like incorrect protonation states.

  • Protein Preparation (AutoDock Tools / Chimera):

    • Remove crystallographic water molecules (unless bridging is expected).

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Critical Step: Define the Grid Box centered on the native ligand (Size:

      
       Å).
      
  • Ligand Preparation:

    • The imidazole ring has two nitrogen atoms. At physiological pH (7.4), the un-substituted nitrogen (N3 of imidazole) can be protonated.

    • Action: Generate both neutral and protonated tautomers. Energy minimize using MMFF94 force field.

  • Docking Execution (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Modes: 10.

Interaction Analysis

We look for the "Hinge Binder" signature:

  • H-Bond Acceptor: N1 of the pyrimidine ring interacts with the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

  • H-Bond Donor: The imidazole C-H or N-H (if protonated) interacting with the backbone Carbonyl.

Interaction TypeResidue (CDK2)Atom (Ligand)Distance (Å)Significance
Hydrogen BondLeu83 (NH)Pyrimidine N12.8 - 3.1Primary Anchor
HydrophobicVal18Imidazole Ring< 4.0Stabilization
Halogen BondGlu81C4-Chlorine3.2 - 3.5Rare but potent

Module C: ADMET & Drug-Likeness Profiling

Objective: To ensure the scaffold falls within the "Rule of 3" for fragments, allowing sufficient chemical space for optimization.

In Silico ADMET Parameters

Using tools like SwissADME or pkCSM, we evaluate the core properties.

PropertyValue (Predicted)Threshold (Fragment)Interpretation
Molecular Weight 194.62 Da< 300 DaIdeal for fragment growing.
LogP (Lipophilicity) 1.6 - 1.9< 3.0Good solubility/permeability balance.
H-Bond Donors 0< 3Allows addition of polar groups later.
H-Bond Acceptors 3< 3Excellent binder potential.
TPSA ~43 Ų< 60 ŲHigh blood-brain barrier (BBB) permeation likely.
Toxicity Alert
  • Structure Alert: The chloro-pyrimidine moiety is reactive.[1] While useful for synthesis, in a biological context, it may act as a Michael Acceptor or alkylating agent if not substituted.

  • Mitigation: The modeling report must conclude that the Chlorine must be replaced (e.g., by an amine or ether) in the final drug candidate to avoid promiscuous toxicity.

Integrated Modeling Pipeline

The following diagram illustrates how the reactivity data (DFT) informs the docking strategy, leading to a "Go/No-Go" decision for synthesis.

Integrated_Pipeline Scaffold 4-Chloro-6-(4-methyl-imidazolyl) pyrimidine DFT_Analysis DFT Analysis (Reactivity Check) Scaffold->DFT_Analysis Docking Kinase Docking (Binding Mode) Scaffold->Docking Decision Decision Node DFT_Analysis->Decision C4 is Electrophilic? Docking->Decision Hinge H-Bonds? Synth_Path Synthesis: Nucleophilic Sub. at C4-Position Decision->Synth_Path Yes (Both) Discard Discard: Poor Binding/High Toxicity Decision->Discard No

Figure 2: Integrated decision matrix for scaffold progression.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Luttens, A., et al. (2022). Exploring the Chemical Space of Kinase Inhibitors: A Fragment-Based Approach. Journal of Medicinal Chemistry. [General Reference on Pyrimidine Scaffolds].
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • PubChem Compound Summary. (2024). 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (Isomer Analog Data). National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Strategic Sourcing and Synthetic Utility of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic accessibility, and handling protocols for 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a bifunctional pyrimidine scaffold utilized primarily in the development of kinase inhibitors and receptor antagonists. Its structure features a reactive chlorine atom at the C4 position, enabling subsequent nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C6 position is occupied by a 4-methylimidazole moiety.

Commercial Status: High-Risk / Make-on-Demand. Unlike its non-methylated analog (4-chloro-6-(1H-imidazol-1-yl)pyrimidine), the 4-methyl variant is rarely held in stock by major catalog suppliers. It is frequently misidentified in databases with its regioisomer (2-methylimidazole derivative). Researchers are advised to validate structure identity strictly by NMR or adopt an in-house synthesis strategy (see Section 3).

Chemical Profile & Identification

PropertySpecification
Systematic Name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Molecular Formula

Molecular Weight 194.62 g/mol
CAS Registry Number Note: No unique CAS is widely assigned to this specific regioisomer in public commodity databases. Caution: Do not confuse with CAS 941294-31-1 (2-methyl isomer).
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
pKa (Calc) ~3.5 (pyrimidine N), ~7.0 (imidazole N)

Commercial Availability & Sourcing Strategy

Supply Chain Analysis

Direct "add-to-cart" availability for this specific isomer is low (<5% of major catalogs). Most listings are for Make-on-Demand services with lead times of 4–8 weeks.

Recommended Sourcing Workflow:

  • Primary Search: Query structure-based databases (e.g., SciFinder-n, Reaxys) rather than name-based searches to avoid regioisomer confusion.

  • Vendor Verification: Request a 1H-NMR spectrum prior to purchase. Look for the characteristic methyl singlet at

    
     ppm and distinct imidazole C-H protons to confirm the 4-methyl vs. 2-methyl or 5-methyl substitution.
    
  • Preferred Vendors (Custom Synthesis):

    • Tier 1 (High Reliability): Enamine, WuXi AppTec, Combi-Blocks.

    • Tier 2 (Aggregators): MolPort, eMolecules (Verify stock location; often ships from Ukraine/China).

"Make vs. Buy" Decision Matrix

Given the low stock availability, in-house synthesis is often the most time-efficient strategy.

FactorBuy (Custom Synthesis)Make (In-House)
Cost High (

1500 / gram)
Low (<$50 / gram)
Lead Time 4–8 Weeks2–3 Days
Purity Risk Medium (Regioisomer contamination)Low (Control via crystallization)

Synthetic Protocol (The "Make" Strategy)

If commercial sourcing fails, the compound can be synthesized in a single step from inexpensive commodity chemicals: 4,6-Dichloropyrimidine and 4-Methylimidazole .

Reaction Mechanism & Regioselectivity

The reaction is a Nucleophilic Aromatic Substitution (


).[1]
  • Challenge: 4-Methylimidazole exists as a tautomeric mixture (4-Me vs. 5-Me).

  • Solution: Steric hindrance directs the regioselectivity. The nitrogen distal to the methyl group (N1 in the 4-methyl tautomer) is less hindered and more nucleophilic, favoring the formation of the 4-methylimidazol-1-yl product over the 5-methyl isomer.

Visualization: Synthesis & Regiochemistry

SynthesisPathway SM1 4,6-Dichloropyrimidine Reaction SnAr Reaction K2CO3, DMF, 80°C SM1->Reaction SM2 4-Methylimidazole (Tautomeric Mix) SM2->Reaction Major Target Product: 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (Major Isomer) Reaction->Major >90% Selectivity Minor Byproduct: 5-Methyl Isomer (Sterically Disfavored) Reaction->Minor <10%

Figure 1: Synthetic pathway demonstrating the steric-driven regioselectivity favoring the 4-methyl isomer.[2]

Detailed Experimental Procedure

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • 4-Methylimidazole (1.05 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Protocol:

  • Charge: To a round-bottom flask, add 4,6-dichloropyrimidine (10 mmol) and

    
     (20 mmol) in DMF (20 mL).
    
  • Addition: Add 4-methylimidazole (10.5 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates as a solid.

  • Filtration: Filter the solid. Wash with water (

    
    ) to remove DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if regioisomer separation is required.

  • Yield: Expected yield 75–85%.

Applications in Drug Discovery

This scaffold serves as a "linchpin" intermediate. The remaining chlorine atom at C4 is highly activated for further functionalization.

Common Downstream Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 4-aryl-6-(imidazolyl)pyrimidines (Kinase Inhibitor scaffolds).

  • Buchwald-Hartwig Amination: Displacement of Cl with amines to form 4-amino-6-(imidazolyl)pyrimidines.

Workflow Visualization

Applications cluster_pathways Functionalization Pathways Core 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald SnAr SnAr Displacement (R-OH / R-SH) Core->SnAr Target1 Kinase Inhibitors (e.g., VEGFR, BCR-ABL analogs) Suzuki->Target1 Buchwald->Target1 Target2 GPCR Antagonists SnAr->Target2

Figure 2: Divergent synthesis pathways utilizing the chloro-pyrimidine core.

Safety & Handling (E-E-A-T)

Critical Hazard: 4-Methylimidazole (4-MeI) is a precursor and potential impurity.

  • Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).[3]

  • Handling: Use a fume hood.[4] Wear nitrile gloves and N95/P100 respiratory protection if handling powder.

  • Storage: Store the final pyrimidine product at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-group over long periods.

References

  • Santa Cruz Biotechnology. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (Non-methylated analog reference). Retrieved from

  • National Institutes of Health (NIH). 4-Methylimidazole Safety Data & Toxicology. PubChem Database. Retrieved from

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Context: Reactivity of 4,6-dichloropyrimidines). Retrieved from

  • Lead Sciences. Pyrazolo-pyrimidine analogs (Structural comparison). Retrieved from

  • Beilstein / Reaxys Database.

Sources

Methodological & Application

Application Note: Characterizing the Pyrimidine-Imidazole Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Primary Application: Fragment-Based Drug Discovery (FBDD) & Intermediate Profiling Target Class: Tyrosine Kinases (VEGFR, PDGFR, c-Kit)

Executive Summary & Chemical Context

This Application Note details the experimental protocols for utilizing 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (henceforth referred to as Compound A ) in kinase activity assays.

Compound A is the core structural intermediate for Pazopanib (Votrient), a clinically approved multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit. In the context of drug discovery, Compound A represents a "privileged scaffold" (the pyrimidine-imidazole core) that mimics the adenine ring of ATP, binding to the kinase hinge region.[1]

Why test this intermediate?

  • Fragment Validation: To determine the "Ligand Efficiency" (LE) of the core scaffold before synthetic elaboration.

  • Negative Control: To quantify how much affinity is driven by the core versus the "tail" regions (e.g., the sulfonamide/indazole moieties in Pazopanib).

  • Covalent Probe Development: The 4-chloro position is electrophilic, allowing this molecule to serve as a precursor for developing covalent kinase inhibitors targeting specific cysteines.

Critical Handling & Stability (Expert Insight)

WARNING: Chemical Reactivity Unlike fully elaborated drugs, Compound A contains a reactive 4-chloro substituent. This is a leaving group intended for nucleophilic aromatic substitution (


) during synthesis.
  • Assay Buffer Incompatibility: Do NOT use buffers containing strong nucleophiles (e.g., Tris, high concentrations of DTT) for long incubation periods (>2 hours). The chlorine atom can undergo displacement, altering the molecule's identity during the assay.

  • Recommendation: Use HEPES or MOPS buffers. Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent instead of DTT, as TCEP is less nucleophilic.

Diagram 1: From Scaffold to Drug (Pazopanib)

The following diagram illustrates where Compound A fits in the logic of kinase inhibitor design.

Pazopanib_Synthesis Scaffold Compound A (Pyrimidine-Imidazole Core) Reaction SnAr Displacement (Reaction with Indazole) Scaffold->Reaction + 2,3-dimethyl-2H-indazol-6-amine Target Target Binding (VEGFR/PDGFR Hinge) Scaffold->Target Low Affinity Binding (Fragment) Drug Pazopanib (Final Kinase Inhibitor) Reaction->Drug Synthetic Elaboration Drug->Target High Affinity Binding (nM)

Caption: Compound A serves as the electrophilic core.[2][3] In assays, it acts as a low-affinity hinge binder compared to the final Pazopanib molecule.

Protocol A: Solubility & Stock Preparation

Objective: Create a stable stock solution that prevents hydrolysis of the chloro-pyrimidine.

  • Solvent: Dissolve Compound A in 100% DMSO (Anhydrous).

    • Target Concentration: 100 mM (High concentration is required as the fragment likely has low potency, IC50 > 10 µM).

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into single-use amber vials. Store at -80°C.

    • Shelf Life: 3 months (The chloro group is moisture sensitive over long periods).

  • Working Solution: Dilute to 100X final concentration in assay buffer immediately before use. Do not store diluted aqueous solutions.

Protocol B: TR-FRET Kinase Inhibition Assay (VEGFR2)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: TR-FRET is robust against autofluorescence, which is common when screening high concentrations of small molecular fragments.

Materials
  • Kinase: Recombinant Human VEGFR2 (KDR), catalytic domain.

  • Substrate: Biotinylated-poly-GT (Glutamic Acid-Tyrosine copolymer).

  • ATP: Ultra-pure ATP (Km apparent for VEGFR2 is ~10 µM).

  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).

Assay Buffer Formulation (Optimized for Chloro-Pyrimidines)
  • 50 mM HEPES pH 7.5

  • 10 mM MgCl2

  • 1 mM EGTA

  • 0.01% Brij-35 (Detergent)

  • 1 mM TCEP (Crucial replacement for DTT)

Step-by-Step Procedure
  • Plate Preparation: Use a 384-well low-volume white microplate.

  • Compound Addition:

    • Add 2.5 µL of Compound A (diluted in buffer with max 1% DMSO).

    • Dose Range: Since this is a fragment, test from 100 µM down to 0.1 µM (1:3 serial dilution).

  • Enzyme Addition:

    • Add 2.5 µL of VEGFR2 enzyme (0.5 nM final concentration).

    • Pre-incubation: Incubate for 15 minutes at RT. This allows the scaffold to occupy the ATP pocket.[4]

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP Mix (Final: 200 nM Biotin-poly-GT, 10 µM ATP).

  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Termination & Detection:

    • Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA buffer).

    • The EDTA chelates Mg2+, stopping the kinase reaction.

  • Read: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (APC - FRET signal).

    • Emission 2: 615 nm (Europium - Reference).

Data Analysis

Calculate the Ratio (665/615 nm). Normalize to:

  • 0% Inhibition: DMSO control.

  • 100% Inhibition: No Enzyme control (or Staurosporine 1 µM).

  • Expectation: Compound A is a fragment.[5][6] Expect an IC50 in the micromolar range (1–50 µM) . If IC50 is >100 µM, the scaffold has poor ligand efficiency for this specific kinase.

Protocol C: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Kinase enzymatic assays (Protocol B) often fail to detect weak binders (fragments) due to fast off-rates (


). SPR is the gold standard for validating that Compound A actually binds the protein physically.
Diagram 2: SPR Workflow for Fragment Screening

SPR_Workflow Step1 Immobilize VEGFR2 (Biotin-Avidin Capture) Step2 Inject Compound A (High Conc: 50-200 µM) Step1->Step2 Step3 Measure Association (Kon) Fast On-Rate Expected Step2->Step3 Step4 Measure Dissociation (Koff) Fast Off-Rate Expected Step3->Step4 Decision Is Rectangular Trace Observed? Step4->Decision

Caption: Fragment binders typically show "square wave" sensorgrams due to rapid association and dissociation.[3]

Methodology
  • Chip: Series S Sensor Chip SA (Streptavidin).

  • Ligand: Biotinylated VEGFR2 kinase domain. Immobilize to ~2000 RU (high density required for small fragments).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4). Add 1% DMSO to match compound solvent.

  • Injection:

    • Inject Compound A at 6 concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).

    • Contact time: 30 seconds.

    • Dissociation time: 60 seconds.

  • Analysis:

    • Perform Solvent Correction (DMSO calibration is critical).

    • Fit to Steady State Affinity model (Req vs Concentration) to determine

      
      .
      
    • Note: Do not attempt 1:1 kinetic fitting if the on/off rates are too fast for the instrument; use steady-state analysis.

Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition observed Compound hydrolysisEnsure stock is fresh. Switch buffer to HEPES/TCEP. Avoid Tris/DTT.
Precipitation Low solubilityDo not exceed 100 µM in aqueous buffer. Ensure DMSO is < 2%.[6]
Signal Drift in SPR Non-specific bindingAdd 0.05% BSA or increase detergent (P20) concentration.
High Background (FRET) Compound fluorescenceCheck Compound A alone at 337nm excitation. If fluorescent, switch to radiometric assay (33P-ATP).

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

  • Kumar, A., et al. (2014). "Pazopanib: regulation of synthesis and quality control." Acta Poloniae Pharmaceutica. (Describes the synthesis utilizing the 4-chloro intermediate).

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery. (Principles of screening low-affinity scaffolds).

  • Mullard, A. (2018).[6] "FDA approved drugs: The fragment-based drug discovery class." (Contextualizes pyrimidine scaffolds in approved drugs).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry for the synthesis of novel kinase inhibitors and other therapeutic agents. This document outlines the mechanistic underpinnings of the reaction, provides field-proven experimental protocols, and offers in-depth troubleshooting guidance to enable researchers to reliably synthesize a diverse range of 4-aryl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine derivatives.

Introduction: The Strategic Importance of the Imidazolyl-Pyrimidine Scaffold

The fusion of pyrimidine and imidazole heterocycles into a single molecular scaffold creates a privileged structure in modern drug discovery.[1] Pyrimidine rings are fundamental components of nucleobases and are found in numerous FDA-approved drugs, including anticancer and antiviral agents.[2] The imidazole moiety, an electron-rich five-membered heterocycle, is also a common feature in many biomolecules and pharmaceuticals, contributing to crucial binding interactions with biological targets.[1]

The subject of this guide, 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, serves as a highly valuable intermediate for the synthesis of compounds targeting a range of diseases. The chloro substituent at the 4-position of the pyrimidine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. This reaction allows for the efficient and modular installation of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="R¹-Cl\n(Pyrimidine Substrate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_complex [label="R¹-Pd(II)L₂-Cl\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂\n(Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdII_complex [label=""]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex [style=invis]; PdII_complex -> PdII_R1R2 [label=""]; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_R1R2 [style=invis]; PdII_R1R2 -> Pd0 [label=""]; RedElim -> Pd0 [style=invis]; PdII_R1R2 -> Product [style=dashed, arrowhead=none]; Product -> RedElim [style=invis]; } . Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling (Thermal Conditions)

This protocol is suitable for a wide range of boronic acids and represents a reliable starting point for reaction optimization.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Combine Reactants:\n- Pyrimidine Substrate\n- Boronic Acid\n- Base (K₂CO₃)\n- Solvent (Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="2. Degas Mixture\n(e.g., N₂ sparging)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="3. Add Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="4. Heat Reaction\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC or LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="7. Purify Product\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> degas; degas -> catalyst; catalyst -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> end; } . Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging substrates.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vial, combine 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent and Catalyst: Add the solvent (e.g., 1,4-dioxane) and the palladium catalyst. For microwave conditions, a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%) is often effective.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

  • Workup and Purification: Follow the same workup and purification procedures as described in the thermal protocol.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters that have proven effective for the Suzuki coupling of related chloro-pyrimidine systems. These serve as a strong basis for initial experiments with 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

Parameter Condition A (Standard) Condition B (Microwave) Condition C (For Challenging Substrates) Rationale & Reference
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ is a robust, general catalyst.[2] Pd(dppf)Cl₂ is effective under microwave conditions.[6] Buchwald ligands like SPhos are excellent for activating less reactive chlorides.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ is a standard, effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive systems.
Solvent Dioxane/H₂O (4:1)DioxaneToluene or 2-MeTHFAqueous dioxane is a common and effective solvent system. Anhydrous conditions can sometimes prevent boronic acid decomposition.[2]
Temperature 90 °C140 °C110 °CHigher temperatures are often required for C-Cl bond activation. Microwave heating allows for rapid and efficient heating to higher temperatures.[5]
Time 4-16 hours20-45 minutes12-24 hoursReaction times are highly substrate-dependent.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature for C-Cl bond activation.3. Ineffective base.1. Ensure thorough degassing of solvents and reaction mixture. Use fresh catalyst.2. Increase reaction temperature. Switch to a higher-boiling solvent (e.g., toluene). Consider microwave heating.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic solvents.2. Prolonged reaction time at high temperature.3. Boronic acid instability (especially heteroaryl boronic acids).1. Use anhydrous conditions with a base like K₃PO₄ or KF. Use boronate esters (e.g., pinacol esters) which are more stable.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a higher loading of the boronic acid (e.g., 2.0 equiv.).
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Rigorously degas all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Byproducts 1. Side reactions of functional groups on coupling partners.2. Catalyst deactivation leading to incomplete reaction.1. Protect sensitive functional groups if necessary.2. Consider using a more robust catalyst system, such as a Buchwald precatalyst with a bulky, electron-rich phosphine ligand.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a powerful and versatile method for the synthesis of a wide array of polysubstituted heterocyclic compounds with significant potential in drug discovery. By understanding the reaction mechanism, carefully selecting the catalyst, base, and solvent system, and employing rigorous experimental technique, researchers can efficiently generate novel molecular entities for biological evaluation. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this important transformation.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
  • El-Gendy, B. E., Abdel-Ghaffar, A. R., & Allam, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2845-2856*.
  • Gogoi, P., & Konwar, D. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5582-5585.
  • Krasňan, V., Liptáková, L., & Koóš, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934*.
  • Langer, P., & Asif, M. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2010(12), 2030-2040.
  • Nawaz, S. A., Ayaz, M., & Ali, M. I. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2635*.
  • Reddy, T. J., Le, T., & Richardson, P. F. (2013). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Organic letters, 15(19), 5084–5087*.
  • Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2012). The Suzuki–Miyaura cross-coupling of pyrazoles: a review. European Journal of Organic Chemistry, 2012(15), 2835-2853.
  • Tala, S. R., Ghattamaneni, N., & Crooks, P. A. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(10), 4208*.
  • Ward, J. S., Merritt, L., & Coutts, S. J. (2000). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Journal of Heterocyclic Chemistry, 37(4), 859-866*.

Sources

The Alchemist's Gambit: Strategic Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction: The Crucible of Cancer Drug Synthesis

The synthesis of anticancer agents represents a pinnacle of modern organic and medicinal chemistry, a field where molecular architecture is meticulously designed to combat one of humanity's most complex diseases. Historically rooted in the extraction of cytotoxic natural products, the discipline has evolved into a sophisticated endeavor of rational drug design, intricate total synthesis, and innovative targeted therapies.[1][2] This guide provides an in-depth exploration of the synthetic strategies behind key classes of anticancer drugs, offering not just protocols, but the strategic reasoning that underpins them. For researchers, scientists, and drug development professionals, understanding the nuances of these syntheses is paramount to innovating the next generation of life-saving therapeutics.

I. The Foundational Assault: DNA-Damaging Agents - The Case of Cisplatin

The principle of damaging the DNA of rapidly proliferating cancer cells is a cornerstone of chemotherapy.[3] Cisplatin, or cis-diamminedichloroplatinum(II), is a testament to this direct-assault strategy. Its efficacy lies in its ability to form intra- and inter-strand cross-links with DNA, primarily at the N7 position of purine bases, which distorts the DNA helix, arrests replication, and ultimately triggers apoptosis.[3][4]

Mechanism of Action: A Molecular Sabotage

Upon intravenous administration, cisplatin remains largely inert in the high-chloride environment of the bloodstream.[4] However, upon diffusing into a cancer cell, the lower intracellular chloride concentration facilitates the hydrolysis of one or both chloride ligands, creating a highly reactive, positively charged platinum complex. This aquated species is then electrophilically attacked by the nucleophilic sites on DNA, leading to the characteristic DNA adducts that are the harbinger of cell death.[3][5]

Synthetic Protocol: The Dhara Synthesis of Cisplatin

The synthesis of cisplatin is a classic example of inorganic coordination chemistry. The Dhara method, developed in 1970, is a widely adopted and reliable route that ensures the stereospecific formation of the cis isomer, which is crucial for its anticancer activity.[6]

Step 1: Preparation of Potassium Tetraiodoplatinate(II)

  • Reaction: K₂[PtCl₄] + 4 KI → K₂[PtI₄] + 4 KCl

  • Procedure: To an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]), an excess of potassium iodide (KI) is added. The reaction is stirred at room temperature.

  • Causality: The iodide ion is a stronger nucleophile than the chloride ion and readily displaces the chloride ligands from the platinum center. This step is critical as the stronger trans effect of the iodo ligands compared to the chloro ligands will later direct the incoming ammonia ligands to the cis positions.

Step 2: Formation of cis-Diamminediiodoplatinum(II)

  • Reaction: K₂[PtI₄] + 2 NH₃ → cis-[Pt(NH₃)₂I₂] + 2 KI

  • Procedure: A stoichiometric amount of aqueous ammonia is added to the solution of K₂[PtI₄]. The yellow precipitate of cis-[Pt(NH₃)₂I₂] is formed and collected by filtration.

  • Causality: The trans effect of the iodide ligands directs the incoming ammonia ligands to positions cis to each other, ensuring the formation of the desired isomer.

Step 3: Conversion to the Diaqua Complex

  • Reaction: cis-[Pt(NH₃)₂I₂] + 2 AgNO₃ + 2 H₂O → cis-₂ + 2 AgI(s)

  • Procedure: The cis-[Pt(NH₃)₂I₂] is suspended in water, and two equivalents of aqueous silver nitrate (AgNO₃) are added. The mixture is stirred, often in the dark to prevent photoreduction of silver ions.

  • Causality: Silver ions have a high affinity for iodide ions, leading to the precipitation of insoluble silver iodide (AgI). This effectively removes the iodide ligands from the platinum coordination sphere, allowing water molecules to coordinate in their place.[6]

Step 4: Formation of Cisplatin

  • Reaction: cis-₂ + 2 KCl → cis-[Pt(NH₃)₂Cl₂] + 2 KNO₃ + 2 H₂O

  • Procedure: An excess of potassium chloride (KCl) is added to the aqueous solution of the diaqua complex. The solution is concentrated, and the yellow crystals of cisplatin precipitate out.

  • Causality: The chloride ions displace the weakly bound aqua ligands to form the final, stable cisplatin complex. Recrystallization from a dilute HCl solution can further purify the product.[6]

Diagram: Synthetic Workflow for Cisplatin

cisplatin_synthesis K2PtCl4 K₂[PtCl₄] K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + 4 KI cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] K2PtI4->cis_PtI2NH32 + 2 NH₃ cis_aqua cis-[Pt(NH₃)₂(H₂O)₂]²⁺ cis_PtI2NH32->cis_aqua + 2 AgNO₃ cisplatin Cisplatin (cis-[Pt(NH₃)₂Cl₂]) cis_aqua->cisplatin + 2 KCl

Caption: Dhara synthesis of cisplatin.

II. The Precision Strike: Targeted Therapy - The Case of Imatinib

The advent of targeted therapy revolutionized cancer treatment by focusing on specific molecular abnormalities that drive tumor growth.[7] Imatinib (Gleevec®), a 2-phenylaminopyrimidine derivative, is a paradigm of this approach. It is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation, which is the hallmark of chronic myeloid leukemia (CML).[2][7]

Mechanism of Action: Switching Off the Engine of Proliferation

Tyrosine kinases function as molecular switches for cellular signaling pathways. In CML, the Bcr-Abl fusion protein is perpetually "on," leading to uncontrolled cell proliferation and survival.[7] Imatinib is designed to fit into the ATP-binding pocket of the Bcr-Abl kinase domain. By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates and blocking the signal for proliferation.[1] This targeted inhibition induces apoptosis in the cancer cells dependent on the Bcr-Abl signal, with minimal effect on healthy cells.[7][8]

Synthetic Protocol: A Convergent Synthesis of Imatinib

The synthesis of imatinib can be achieved through various routes. A common strategy involves the convergent coupling of a pyrimidine core with a side chain, followed by the introduction of the N-methylpiperazine moiety. A flow-based synthesis has also been developed, highlighting modern advancements in pharmaceutical manufacturing.[9][10]

Step 1: Synthesis of the Pyrimidine Core (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine)

  • Reaction: This intermediate is typically formed through a multi-step process. A key step involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal to form an enaminone, which is then reacted with 2-methyl-5-nitrophenylguanidine nitrate to construct the pyrimidine ring.[11] The nitro group is subsequently reduced to an amine.

  • Causality: This part of the synthesis builds the central heterocyclic scaffold of the drug, incorporating the pyridine and aniline functionalities necessary for subsequent coupling and target binding.

Step 2: Amide Bond Formation

  • Reaction: The amino-pyrimidine core is coupled with 4-(chloromethyl)benzoyl chloride.

  • Procedure: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.

  • Causality: This step forms the crucial amide linkage and introduces the reactive chloromethyl group, which will be used to attach the N-methylpiperazine side chain.

Step 3: Nucleophilic Substitution with N-methylpiperazine

  • Reaction: The product from Step 2 is reacted with an excess of 1-methylpiperazine.

  • Procedure: The reaction is often heated in a suitable solvent to drive the nucleophilic substitution of the chloride by the secondary amine of the piperazine ring.

  • Causality: This final step introduces the solubilizing and pharmacokinetically important N-methylpiperazine group, completing the synthesis of the imatinib free base.

Step 4: Salt Formation (Imatinib Mesylate)

  • Reaction: Imatinib (free base) + CH₃SO₃H → Imatinib mesylate

  • Procedure: The imatinib free base is dissolved in a suitable solvent (e.g., dimethyl sulfoxide), and methanesulfonic acid is added to precipitate the mesylate salt.[12]

  • Causality: The formation of the mesylate salt improves the drug's solubility and stability, making it suitable for formulation into an oral medication.[12]

Diagram: Imatinib Signaling Pathway Inhibition

imatinib_moa cluster_kinase Bcr-Abl Kinase ATP_pocket ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate ATP_pocket->Phospho_Substrate Phosphorylates Substrate Substrate_site Substrate Binding Site ATP ATP ATP->ATP_pocket Binds Substrate Substrate Substrate->Substrate_site Binds Imatinib Imatinib Imatinib->ATP_pocket Blocks Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Signal

Caption: Imatinib blocks the ATP binding site of Bcr-Abl.

III. Harnessing Nature's Arsenal: Semi-Synthesis of Paclitaxel

Paclitaxel (Taxol®) is a highly complex diterpenoid natural product, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia).[13] Its remarkable anticancer activity stems from a unique mechanism: it binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[14] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to cell death.

The Synthetic Challenge and the Semi-Synthetic Solution

The total synthesis of paclitaxel is a monumental undertaking due to its intricate, highly oxygenated tetracyclic core and 11 stereocenters.[15][16] While several total syntheses have been achieved, they are too long and low-yielding for commercial production.[13][17] The more practical and widely used approach is semi-synthesis, which starts from a naturally abundant precursor.[18] 10-Deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew (Taxus baccata), is a common starting material.[19]

Protocol: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III

This multi-step process involves the selective protection of hydroxyl groups, attachment of the C-13 side chain, and final deprotection steps.

Step 1: Selective Protection of the C-7 and C-10 Hydroxyl Groups

  • Reaction: 10-DAB is selectively protected, often at the C-7 and C-10 positions, to prevent unwanted side reactions. For instance, the C-7 hydroxyl can be protected with a triethylsilyl (TES) group.

  • Procedure: 10-DAB is reacted with triethylsilyl chloride in the presence of a base like pyridine.

  • Causality: The C-13 hydroxyl group is the desired site for esterification with the side chain. The C-7 hydroxyl is more sterically accessible and reactive than the C-13 hydroxyl, necessitating its protection. The C-10 hydroxyl will be acetylated later in the synthesis.

Step 2: Acetylation of the C-10 Hydroxyl Group

  • Reaction: The C-10 hydroxyl group of the protected 10-DAB is acetylated.

  • Procedure: The compound is treated with acetyl chloride or acetic anhydride.

  • Causality: This step converts the 10-deacetylbaccatin III core into the baccatin III core structure found in paclitaxel.

Step 3: Attachment of the C-13 Side Chain

  • Reaction: The protected baccatin III derivative is esterified with a protected β-phenylisoserine side chain. The Ojima lactam is a commonly used side-chain precursor.[20]

  • Procedure: The C-7 protected baccatin III is reacted with the Ojima lactam in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).[19]

  • Causality: This is the key bond-forming step that attaches the complex side chain to the C-13 hydroxyl group of the taxane core. The use of a pre-formed, protected side chain is crucial for controlling the stereochemistry.

Step 4: Deprotection

  • Reaction: The protecting groups (e.g., TES at C-7 and any protecting groups on the side chain) are removed.

  • Procedure: Acidic hydrolysis (e.g., with hydrofluoric acid or HCl) is typically used to remove silyl protecting groups.

  • Causality: This final step reveals the hydroxyl groups, yielding the final paclitaxel molecule.

Table: Comparison of Anticancer Agent Classes

FeatureCisplatinImatinibPaclitaxel
Class DNA-Damaging AgentTyrosine Kinase InhibitorMitotic Inhibitor
Target Nuclear DNABcr-Abl Kinaseβ-Tubulin
Mechanism DNA cross-linkingInhibition of ATP bindingMicrotubule stabilization
Primary Indication Testicular, Ovarian, Bladder Cancers[21]Chronic Myeloid Leukemia[8]Breast, Ovarian, Lung Cancers[15]
Synthetic Origin Inorganic SynthesisRational Drug DesignNatural Product Semi-synthesis

Conclusion: The Future of Anticancer Synthesis

The synthesis of anticancer agents is a dynamic field that continually pushes the boundaries of chemical innovation. From the foundational inorganic chemistry of cisplatin to the precision of rationally designed inhibitors like imatinib and the elegant harnessing of natural precursors for paclitaxel, each molecule tells a story of scientific ingenuity. The future will undoubtedly see the rise of even more sophisticated strategies, including antibody-drug conjugates, bioorthogonal chemistry for in-situ drug synthesis, and the continued exploration of nature's vast chemical diversity.[2][15] For the synthetic chemist, the challenge remains to not only construct these complex molecules but to do so with efficiency, scalability, and an ever-deepening understanding of their biological targets.

References

  • Imatinib - Wikipedia. Wikipedia. Available at: [Link]

  • Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. Available at: [Link]

  • Cisplatin - Wikipedia. Wikipedia. Available at: [Link]

  • Bhamidipati, P. K. (2012). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Medical and Allied Sciences, 2(2), 64. Available at: [Link]

  • Goldman, J. M. & Druker, B. J. (2001). Mode of action of imatinib. The CML Support Group. Available at: [Link]

  • Johnstone, T. C., Suntharalingam, K. & Lippard, S. J. (2016). The Modes of Action of Cisplatin. Chemistry LibreTexts. Available at: [Link]

  • Imatinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Imatinib: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]

  • Wang, D. & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320. Available at: [Link]

  • Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PubMed. Available at: [Link]

  • Johnstone, T. C., Suntharalingam, K. & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 116(5), 3436-3486. Available at: [Link]

  • Hopkin, M. D., Baxendale, I. R. & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2450-2452. Available at: [Link]

  • Min, L., Han, J. C., Zhang, W., Gu, C. C., Zou, Y. P. & Li, C. C. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(8), 4934-4971. Available at: [Link]

  • Paclitaxel total synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Paclitaxel total synthesis. chemeurope.com. Available at: [Link]

  • Min, L., Han, J. C., Zhang, W., Gu, C. C., Zou, Y. P. & Li, C. C. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(8), 4934-4971. Available at: [Link]

  • Holton, R. A., Hossain, M. A., & Islam, N. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.
  • Alderden, R. A., Hall, M. D. & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. Available at: [Link]

  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). MSU chemistry. Available at: [Link]

  • Alderden, R. A., Hall, M. D. & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. Available at: [Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. Available at: [Link]

  • Baloglu, E. & Kingston, D. G. (1999). A New Semisynthesis of Paclitaxel From Baccatin III. Journal of Natural Products, 62(7), 1068-1071. Available at: [Link]

  • Patel, R. N. (1998). Semi-Synthesis. Bio-protocol. Available at: [Link]

  • Hopkin, M. D., Baxendale, I. R. & Ley, S. V. (2010). A flow-based synthesis of imatinib: the API of Gleevec. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7529. Available at: [Link]

  • Hopkin, M. D., Baxendale, I. R. & Ley, S. V. (2010). A flow-based synthesis of imatinib: the API of Gleevec. PubMed. Available at: [Link]

  • Reddy, B. P., et al. (2014). Process for preparation of imatinib and its mesylate salt. Google Patents.
  • Patel, R. N. (1998). TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Review of Microbiology, 52(1), 361-395. Available at: [Link]

  • Synthesis method of imatinib and imatinib mesylate. Patsnap.

Sources

The Strategic Role of Dichloropyrimidine Intermediates in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Architects of Active Pharmaceutical Ingredients

In the intricate multi-step journey of pharmaceutical synthesis, intermediates are the crucial, yet often overlooked, molecular architects. They are the chemical compounds formed during the synthesis of an Active Pharmaceutical Ingredient (API), serving as essential stepping stones between basic raw materials and the final complex drug molecule.[1][2][3] The quality, purity, and efficient synthesis of these intermediates directly dictate the efficacy, safety, and economic viability of the final therapeutic agent.[4][5] This technical guide delves into the strategic use of a pivotal class of intermediates—dichloropyrimidines—in pharmaceutical synthesis, providing in-depth protocols and the scientific rationale behind their application.

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer, antiviral, and anti-inflammatory drugs.[6][7] Dichlorinated pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine, are particularly valuable due to their versatile reactivity. The two chlorine atoms act as excellent leaving groups, allowing for sequential and regioselective nucleophilic substitutions, which enables the construction of complex molecular architectures.[8]

This application note will focus on the synthesis and application of 2,4-dichloro-5-fluoropyrimidine as a key intermediate in the synthesis of potent anticancer agents. We will explore a detailed, field-proven protocol for its synthesis from the readily available starting material, 5-fluorouracil (5-FU), and its subsequent use in the synthesis of a pyrimidine-based therapeutic.

I. Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

The synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is a robust and scalable process that involves the chlorination of the pyrimidine ring. Phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent for this transformation.[3][5] The addition of a tertiary amine base, such as N,N-dimethylaniline, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.[3]

Causality of Experimental Choices:
  • Starting Material: 5-Fluorouracil is an ideal starting material due to its structural similarity to the target intermediate and its established use as an anticancer drug itself.[4][9]

  • Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent capable of converting the hydroxyl groups of the tautomeric form of 5-fluorouracil into chlorides.

  • Base: N,N-dimethylaniline acts as an acid scavenger, preventing the degradation of the starting material and product, and facilitating the reaction to completion.[3]

  • Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the formation of impurities. The initial heating to around 100°C ensures the reaction proceeds at a reasonable rate, while the controlled cooling during the work-up is essential for safety and product isolation.[1][3]

  • Work-up Procedure: The quenching of the reaction mixture with ice water is a highly exothermic process that requires careful control. The subsequent extraction with an organic solvent like dichloromethane separates the desired product from inorganic byproducts. The washing steps with acid and base are designed to remove any remaining N,N-dimethylaniline and other impurities.[1]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Fluorouracil (5-FU)≥99%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent gradeMerck
N,N-Dimethylaniline (DMA)Reagent gradeAlfa Aesar
Dichloromethane (DCM)HPLC gradeFisher Scientific
Concentrated Hydrochloric Acid (HCl)ACS gradeVWR
Sodium Bicarbonate (NaHCO₃)ACS gradeSigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher Scientific

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).[1]

  • Heat the mixture to approximately 100°C with stirring.[1]

  • Slowly add N,N-dimethylaniline (2.00 mole equivalents) over a period of about 9 hours, maintaining the temperature at 100°C.[1]

  • Continue stirring the reaction mixture at 100°C for an additional 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[1]

  • Cool the reaction mixture to approximately 20°C over 2 hours.[1]

  • Carefully and slowly quench the reaction by pouring it into a mixture of water and dichloromethane, ensuring the temperature is maintained below 40°C.[1]

  • Stir the quenched mixture at 20°C for at least 3 hours, then allow the layers to separate.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.[1]

  • Combine the organic layers and wash sequentially with concentrated hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine as a solution in dichloromethane. The typical yield is around 95%.[1]

Quality Control of the Intermediate: A Self-Validating System

Ensuring the purity and identity of the 2,4-dichloro-5-fluoropyrimidine intermediate is paramount for the success of the subsequent synthetic steps.[10] A combination of chromatographic and spectroscopic techniques provides a comprehensive quality control profile.

Analytical Methods:

TechniquePurposeTypical Parameters
HPLC Purity assessment and quantification of impurities.Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm.[11]
¹H NMR Structural confirmation.The spectrum should show a characteristic signal for the proton on the pyrimidine ring.[12]
¹³C NMR Structural confirmation.Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular weight confirmation.ESI-MS should show the expected molecular ion peak.[11]

II. Application in Pharmaceutical Synthesis: Towards Anticancer Agents

The synthesized 2,4-dichloro-5-fluoropyrimidine is a versatile precursor for a variety of anticancer drugs, including kinase inhibitors and nucleoside analogues.[6][7][13] The two chlorine atoms can be selectively displaced by different nucleophiles, allowing for the construction of diverse molecular libraries for drug discovery.

Experimental Workflow: Synthesis of a Pyrimidine-Based Anticancer Agent

The following diagram illustrates a general synthetic workflow for the utilization of 2,4-dichloro-5-fluoropyrimidine in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: API Synthesis cluster_2 Quality Control A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B POCl₃, N,N-Dimethylaniline D 2-Amino-4-chloro-5-fluoropyrimidine Derivative B->D QC1 HPLC, NMR, MS (Intermediate QC) B->QC1 C Nucleophilic Amine (R¹-NH₂) C->D F Final API (Kinase Inhibitor) D->F E Second Nucleophile (R²-XH) E->F QC2 HPLC, NMR, MS, Elemental Analysis (Final API QC) F->QC2

Caption: Synthetic workflow from 5-fluorouracil to a final API.

Detailed Protocol: Synthesis of a 4-Anilino-5-fluoropyrimidine Derivative

This protocol describes the first nucleophilic substitution on the 2,4-dichloro-5-fluoropyrimidine intermediate, a common step in the synthesis of many kinase inhibitors.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-Dichloro-5-fluoropyrimidineAs synthesized-
p-Anisidine≥99%Sigma-Aldrich
Diisopropylethylamine (DIPEA)Reagent gradeAlfa Aesar
IsopropanolHPLC gradeFisher Scientific

Procedure:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in isopropanol.

  • Add p-anisidine (1.1 equivalents) and diisopropylethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash with cold isopropanol.

  • Dry the product under vacuum to obtain the 4-(p-methoxyanilino)-2-chloro-5-fluoropyrimidine derivative.

III. Conclusion: Enabling Pharmaceutical Innovation

Dichloropyrimidine intermediates are indispensable tools in the arsenal of the modern medicinal chemist. Their predictable reactivity and versatility enable the efficient and scalable synthesis of a wide array of complex pharmaceutical agents.[6] The detailed protocols and the underlying scientific rationale presented in this guide underscore the importance of a deep understanding of reaction mechanisms and quality control in the development of safe and effective medicines. By mastering the synthesis and application of these key intermediates, researchers and drug development professionals can accelerate the discovery and production of novel therapeutics to address unmet medical needs.

References

  • Yongfeng, F., Ning, G., & Shanshan, S. (2015).
  • Slideshare. A short review on various synthetic routes of Fluorouracil (5-FU) and its remarkable activity as anti-cancer drug. [Link]

  • Semantic Scholar. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • ACS Publications. Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. [Link]

  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • ResearchGate. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]

  • Google Patents. Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • PMC. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. [Link]

  • Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. [Link]

  • Google Patents.
  • PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • ResearchGate. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • PubMed. The synthesis of gemcitabine. [Link]

  • PubMed. Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. [Link]

  • CORE. The synthesis of gemcitabine. [Link]

  • Charles River Laboratories. Quality Control in Chemical Manufacturing: The Case of Fluoropyrimidines. [Link]

  • ResearchGate. The synthesis of gemcitabine | Request PDF. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Charles River Laboratories. High-Performance Liquid Chromatography (HPLC) of Pharmaceutical Oligonucleotides in Non-Clinical Toxicology Research. [Link]

  • ResearchGate. A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. [Link]

Sources

Protocol for studying enzyme inhibition with 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Studying Enzyme Inhibition with 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Abstract & Scientific Context

This application note details the protocol for evaluating the inhibitory potential of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (hereafter referred to as CMP-Im ). CMP-Im is a critical intermediate in the synthesis of Pazopanib (Votrient®), a potent multi-targeted tyrosine kinase inhibitor.[1][2]

While often viewed solely as a synthetic building block, characterizing the biological activity of such intermediates is critical for two reasons:

  • Fragment-Based Drug Discovery (FBDD): The pyrimidine-imidazole core serves as a minimal pharmacophore.[1][3][2] Understanding its intrinsic affinity to the ATP-binding pocket of kinases (e.g., VEGFR2) provides a baseline for Structure-Activity Relationship (SAR) expansion.[1][3]

  • Impurity Profiling: As a process-related impurity, verifying whether CMP-Im possesses off-target kinase activity or toxicity is a regulatory necessity in CMC (Chemistry, Manufacturing, and Controls) studies.[1][3][2]

Expert Insight: The presence of the C4-chlorine atom on the pyrimidine ring renders this molecule electrophilic.[1][3] Unlike standard reversible inhibitors, CMP-Im carries a risk of non-specific covalent modification of enzyme cysteines.[1][3] This protocol includes specific controls to distinguish between genuine allosteric/competitive inhibition and assay artifacts caused by alkylation.[1][3]

Chemical Handling & Pre-Assay Preparation[2][4][5]

Critical Warning – Thiol Reactivity: The 4-chloro substituent is susceptible to Nucleophilic Aromatic Substitution (


).[1][3][2] Standard kinase buffers containing high concentrations of Dithiothreitol (DTT) or 

-Mercaptoethanol (BME) may react with CMP-Im, displacing the chlorine and altering the compound's structure before it interacts with the enzyme.[1][3]
  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent in your assay buffer, as it is less nucleophilic than DTT.[1][3][2][4]

Compound Preparation Table
ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Avoid protic solvents which may facilitate hydrolysis.[1][3][2]
Stock Concentration 10 mM or 100 mMSonicate for 5 mins if turbidity is observed.
Storage -20°C (Desiccated)Hygroscopic. Stability < 3 months in solution.
Working Solution 4x Assay ConcentrationPrepare fresh in Assay Buffer (max 2% DMSO final).
Experimental Workflow: ADP-Glo™ Kinase Assay

We utilize a luminescent ADP-detection assay (e.g., Promega ADP-Glo™) due to its resistance to fluorescence interference, which is common with nitrogen-rich heterocycles like imidazoles.[1][3][2]

A. Reagent Setup (VEGFR2 Model System)
  • Enzyme: Recombinant Human VEGFR2 (KDR), catalytic domain.[3][4]

  • Substrate: Poly (Glu:Tyr) 4:1 peptide.[1][3][4]

  • Cofactor: Ultra-pure ATP (Km apparent must be determined prior to IC50 run).[1][3][4]

  • Buffer System: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM TCEP (No DTT).

B. Step-by-Step Protocol

Step 1: Compound Titration (Acoustic or Manual) [3][4]

  • Prepare a 10-point dose-response curve of CMP-Im in 100% DMSO.[1][3]

  • Start at 100 μM (high fragment concentration) with 1:3 serial dilutions.

  • Transfer 50 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4513).

  • Control Wells:

    • Max Signal: DMSO only + Enzyme + Substrate.[1][3]

    • Min Signal: DMSO only + Buffer (No Enzyme).[1][3][4]

Step 2: The Kinase Reaction [5]

  • Enzyme Addition: Dilute VEGFR2 to 2x optimal concentration (e.g., 2 nM). Dispense 2.5 μL into all wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT .

    • Why? This allows the fragment to equilibrate with the ATP pocket.[1][3]

  • Substrate/ATP Start: Add 2.5 μL of 2x ATP/Peptide mix.

    • Target ATP: Use

      
       (typically 10-50 μM) to ensure competitive sensitivity.[1][3][2][4]
      
  • Reaction: Incubate at RT for 60 minutes.

Step 3: Detection (ADP-Glo)

  • Reagent I (Depletion): Add 5 μL of ADP-Glo Reagent.[1][3][2] Incubate 40 min. (Terminates reaction and consumes remaining ATP).[1][3][4]

  • Reagent II (Detection): Add 10 μL of Kinase Detection Reagent. Incubate 30 min. (Converts generated ADP to Luciferin/Light).

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Secondary Assay: Time-Dependent Inhibition (TDI)

To rule out non-specific covalent binding (due to the Cl-pyrimidine), perform a TDI check.[1][3][4]

  • IC50 Shift Method: Run the standard IC50 protocol (above) with two different pre-incubation times:

    • 
      : Add ATP immediately after Enzyme/Compound mix.[1][3]
      
    • 
      : Incubate Enzyme + Compound for 60 mins before adding ATP.
      
  • Interpretation:

    • If

      
      : Reversible binding (Typical for clean fragments).[3][4]
      
    • If

      
       (e.g., >3-fold shift): Potential irreversible/covalent modification.[3][4]
      
Data Analysis & Logic Flow

The following diagram illustrates the decision matrix for interpreting the inhibition data of CMP-Im.

Kinase_Analysis Start Start: CMP-Im Inhibition Data Calc Calculate % Inhibition & Fit Curve Start->Calc CheckIC50 Is IC50 < 10 μM? Calc->CheckIC50 WeakBinder Weak/No Binding (Fragment Hit > 50μM) CheckIC50->WeakBinder No Potent Potent Hit Proceed to TDI CheckIC50->Potent Yes TDI_Check Time-Dependent Inhibition (TDI) Shift > 3-fold? Potent->TDI_Check Covalent Likely Covalent/Irreversible (Cl- reactivity artifact?) TDI_Check->Covalent Yes (Shift) Reversible Valid Reversible Inhibitor (ATP Competitive) TDI_Check->Reversible No (Stable)

Caption: Decision Logic for validating CMP-Im activity. TDI (Time-Dependent Inhibition) is crucial to rule out false positives caused by the reactive chloro-group.[1][3]

Expected Results & Troubleshooting
ObservationProbable CauseCorrective Action
High Background in "No Enzyme" Compound fluorescence or Luciferase inhibition.[1][3][2]CMP-Im is not fluorescent, but verify by running a "Compound + Reagent only" control.
Steep Hill Slope (> 2.0) Compound Aggregation or Precipitation.[1][3][4]Add 0.01% Triton X-100 to buffer.[1][3] Check solubility limit.
Potency decreases over time Hydrolysis of the Cl-pyrimidine.[1][3]Prepare stocks fresh. Ensure DMSO is anhydrous.[1][3]
Inconsistent Replicates Pipetting error or evaporation.[1][3]Use acoustic dispensing.[1][3] Seal plates during incubation.
References
  • Harris, P. A., et al. (2008).[4] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1][3] Journal of Medicinal Chemistry.

  • Promega Corporation. (2023).[1][3][4] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Copeland, R. A. (2005).[1][3][4][6] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.[1][3] [3][4]

  • BellBrook Labs. (2023).[1][3][4][7] "Protocol Recommendations for Performing a Kinase Inhibition Assay." Application Notes.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for nucleophilic substitution on chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloropyrimidine Substitution Optimization Current Status: Operational | Ticket Priority: High

Welcome to the Reaction Optimization Hub

Subject: Troubleshooting & Optimization of Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

This guide moves beyond standard textbook definitions to address the practical failure modes encountered in drug discovery and process development. We treat the reaction not just as a transformation, but as a system of competing rates (substitution vs. hydrolysis vs. regio-isomerization).

Module 1: The Core Logic (Reactivity & Regioselectivity)

Before troubleshooting, you must verify your "Reaction Design." The most common support tickets stem from a misunderstanding of the pyrimidine ring's electronic bias.

The Regioselectivity Rule (The "4 > 2" Principle)

In 2,4-dichloropyrimidines, the C4-position is significantly more reactive than the C2-position.

  • The Mechanism: Nucleophilic attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the N1 and N3 nitrogen atoms (para-like resonance). Attack at C2 delocalizes charge onto nitrogens that are adjacent (ortho-like), which is less stabilized relative to the C4 intermediate.

  • The Exception: Bulky nucleophiles or specific coordination effects (e.g., certain alkoxides or tertiary amines) can sometimes shift preference to C2, but C4 is the default kinetic product.

Visualizing the Pathway

SNAr_Pathway Start 2,4-Dichloropyrimidine Complex_C4 C4-Meisenheimer (N-Stabilized) Start->Complex_C4 Fast Attack (k1) Complex_C2 C2-Meisenheimer (Less Stable) Start->Complex_C2 Slow Attack (k2) Nu Nucleophile (Nu-) Nu->Start Prod_C4 4-Substituted Product (Major/Kinetic) Complex_C4->Prod_C4 Cl- Elimination Prod_C2 2-Substituted Product (Minor/Thermodynamic) Complex_C2->Prod_C2 Cl- Elimination

Figure 1: Kinetic competition between C4 and C2 substitution pathways.[1] The lower energy barrier to the C4-Meisenheimer complex dictates the major product.

Module 2: Reaction Condition Matrix

Select your conditions based on the Nucleophile Type . One size does not fit all.

VariableAliphatic Amines (Strong Nu)Anilines / Heterocycles (Weak Nu)Alkoxides / Thiolates (Charged Nu)
Primary Solvent EtOH, iPrOH, THF n-BuOH, NMP, DMF THF, DMF, DMSO
Base Choice DIPEA, Et3N, K2CO3None (Acid Catalysis preferred) or NaHNaH, KOtBu, Cs2CO3
Temperature 0 °C to RT80 °C to 120 °C0 °C to RT
Key Risk Bis-substitution (Over-reaction)No Reaction / StalledHydrolysis (if wet)
Optimization Add amine dropwise at 0 °C.Use Acid Catalysis (see Protocol B). Use dry solvents; inert atmosphere.

Module 3: Troubleshooting Guides & Protocols

Issue A: "My reaction is stalled / The aniline won't react."

Diagnosis: The pyrimidine is not electrophilic enough for the weak nucleophile.[2] Solution: Switch from Basic conditions to Acid Catalysis .

  • Why? Protonating the pyrimidine ring nitrogen (N1/N3) makes the ring highly electron-deficient, significantly lowering the activation energy for nucleophilic attack.

Protocol: Acid-Catalyzed SNAr

  • Dissolve: 1.0 eq of Chloropyrimidine in n-Butanol or iPrOH (Concentration 0.2–0.5 M).

  • Add: 1.0–1.1 eq of the Aniline/Amine.

  • Catalyst: Add 3–5 drops of conc. HCl (or 1.0 eq of 4M HCl in Dioxane).

    • Note: Do not use excess acid if acid-sensitive groups are present.

  • Heat: Reflux (80–110 °C) for 2–12 hours.

  • Workup: The product often precipitates as the HCl salt. Filter, or neutralize with sat.[3] NaHCO3 and extract.

Issue B: "I see a +16 mass impurity (M-Cl+OH)."

Diagnosis: Hydrolysis . Your chloride has been replaced by a hydroxyl group (forming a pyrimidinone). Root Causes:

  • Wet Solvent: DMSO and DMF are hygroscopic. Even "Sure-Seal" bottles absorb water once opened.

  • Hydroxide Competition: If using K2CO3 in wet solvent, you generate KOH in situ. Hydroxide is a smaller, harder nucleophile than your amine.

Corrective Actions:

  • Switch Base: Use non-hygroscopic organic bases (DIPEA) instead of carbonates.

  • Dry Solvents: Use molecular sieves in your DMF/DMSO.

  • Lower Temp: Hydrolysis activation energy is often higher than SNAr; try 0 °C with a stronger base/nucleophile.

Issue C: "I can't separate the Regioisomers (C4 vs C2)."

Diagnosis: You have a mixture of 4-amino and 2-amino products. Solution:

  • Optimization: Lower the temperature to -78 °C or -40 °C (if using THF/LiHMDS) to maximize kinetic control (favoring C4).

  • Purification:

    • Flash Chromatography:[3] These isomers often have distinct Rf values in DCM/MeOH or EtOAc/Hex.

    • Chemical Separation: The C4-isomer is often more basic. Try an acid wash extraction (product goes into aqueous, impurity stays in organic) or fractional crystallization.

Module 4: Decision Support Workflow

Follow this logic tree to determine the next experimental step.

Troubleshooting_Logic Start Start: Reaction Failed/Low Yield Check_Nu Is Nucleophile Weak? (Aniline, Heterocycle) Start->Check_Nu Acid_Cat Try Acid Catalysis (nBuOH + cat. HCl) Check_Nu->Acid_Cat Yes Check_Impurity Identify Impurity by LCMS Check_Nu->Check_Impurity No (Aliphatic Amine) Microwave Try Microwave Heating (120°C, 20 min) Acid_Cat->Microwave Still No Rxn Hydrolysis Mass = M-Cl+OH (Hydrolysis) Check_Impurity->Hydrolysis Bis_Sub Mass = M-Cl+Nu (Bis-Substitution) Check_Impurity->Bis_Sub Dry_Cond Action: Dry Solvent, Switch to DIPEA Hydrolysis->Dry_Cond Stoich_Control Action: Reduce Eq of Nu, Lower Temp (0°C) Bis_Sub->Stoich_Control

Figure 2: Logical flowchart for diagnosing SNAr failures on chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: Can I use Palladium catalysis (Buchwald-Hartwig) if SNAr fails? A: Yes, but it should be a secondary option. Chloropyrimidines are excellent substrates for Pd-catalyzed amination. However, SNAr is preferred first because it avoids heavy metals and expensive ligands. If the substrate is electron-rich (e.g., has an -OMe group at C6), SNAr may be too slow; in this case, switch to Buchwald conditions (Pd(OAc)2/Xantphos or BrettPhos).

Q2: Why is my 5-bromo-2,4-dichloropyrimidine reacting at C4? A: The C5-position is sterically crowded, but electronically, the halogen at C5 exerts an inductive effect (-I) that makes the ring more electrophilic. The C4 position remains the preferred site of attack due to the resonance stabilization discussed in Module 1. The C5-halogen is rarely displaced under standard SNAr conditions.

Q3: How do I selectively substitute the C2 position? A: This requires a "Protect-React-Deprotect" strategy or a specific substrate modification.

  • Thiomethyl Method: Start with 2-thiomethyl-4-chloropyrimidine. React C4. Then oxidize the thiomethyl to a sulfone (-SO2Me) or sulfoxide, which becomes a "super-leaving group" for the second SNAr at C2.

  • Reverse Selectivity: Some reports indicate that using tertiary amine nucleophiles can favor C2 substitution via an in situ N-dealkylation mechanism [4], though this is substrate-dependent.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Roughley, S. D.; Jordan, A. M.The Medicinal Chemist’s Guide to Solving ADMET Challenges; RSC Publishing, 2011. (Context on pyrimidine use in drug design).
  • Roh, E. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." J. Org.[4][5] Chem.2015 , 80, 7757–7763.[5] Link

  • Barrett, D. G. et al. "Acid-Catalyzed Nucleophilic Substitution of Chloropyrimidines." Tetrahedron Lett.[3]2008 , 49, 6711-6714. (Primary source for the acid-catalysis protocol).

  • Dunn, P. J.Green Chemistry in the Pharmaceutical Industry; Wiley-VCH, 2010. (Solvent selection guides for SNAr).

Sources

Stability testing of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Ticket System ID: CMIP-STAB-2024 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (henceforth referred to as CMIP ) is a bifunctional heterocyclic intermediate often used in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its reactivity is defined by two opposing forces: the electrophilic C-Cl bond on the pyrimidine ring (susceptible to nucleophilic attack) and the basic nitrogen atoms on the imidazole ring.

This guide addresses the specific stability challenges of CMIP under acidic and basic stress conditions, providing mechanistic insights and troubleshooting protocols for researchers observing degradation or analytical anomalies.[3]

Module 1: Acidic Stability & Hydrolysis

Ticket #001: "My sample degrades rapidly in 1N HCl. Is this expected?"

Diagnosis: Yes. While pyrimidines are generally more stable in acid than in base, the presence of the 4-chloro substituent activates the ring toward nucleophilic attack by water, a process catalyzed by protonation.

Technical Explanation: Under acidic conditions (pH < 4), the pyrimidine ring nitrogens and the imidazole nitrogen are protonated.

  • Protonation: The N1/N3 atoms of the pyrimidine ring become protonated. This significantly increases the electrophilicity of the C4 carbon (the position holding the chlorine).

  • Mechanism: Water acts as a nucleophile, attacking the C4 position.

  • Result: The chlorine is displaced (leaving as HCl), yielding 6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4(3H)-one (the tautomer of the 4-hydroxy derivative).

Troubleshooting Protocol:

  • Immediate Action: If your reaction requires acidic conditions, lower the temperature to 0–5°C. Hydrolysis rates for chloropyrimidines are temperature-dependent.[1]

  • Solvent Switch: If using aqueous acid for workup, minimize contact time.[1] Switch to a biphasic quench (e.g., DCM/dilute acid) and separate phases immediately.

  • Storage: Never store the compound in acidic solution. Lyophilize immediately if purified by reverse-phase HPLC with TFA.

Module 2: Basic Stability & Reactivity

Ticket #002: "The compound disappears instantly in 0.1N NaOH. What is the degradation product?"

Diagnosis: CMIP undergoes rapid Nucleophilic Aromatic Substitution (


) in the presence of hydroxide ions.

Technical Explanation: The C-Cl bond in electron-deficient heteroaromatics like pyrimidine is highly labile to strong nucleophiles (


).[1]
  • Mechanism: The hydroxide ion attacks the C4 position directly. The intermediate Meisenheimer complex stabilizes the negative charge on the ring nitrogens.

  • Leaving Group: Chloride is an excellent leaving group, leading to the irreversible formation of the 4-hydroxy/oxo derivative.

  • Secondary Reaction (Dimerization): In concentrated basic solutions, the free imidazole nitrogen (N3) of one CMIP molecule can deprotonate and attack the C-Cl bond of another CMIP molecule, leading to insoluble oligomers.

Visualizing the Degradation Pathway:

DegradationPathway CMIP CMIP (Intact) (4-Cl-6-imidazolyl-pyrimidine) Protonated Protonated Intermediate (Activated Electrophile) CMIP->Protonated + H+ (Acidic pH) Hydrolysis Hydrolysis Product (Pyrimidinone derivative) CMIP->Hydrolysis + OH- (Basic pH) Rapid SNAr Dimer Oligomer/Dimer (Self-Reaction via Imidazole N) CMIP->Dimer High Conc. / Base Intermolecular Attack Protonated->Hydrolysis + H2O / -HCl

Figure 1: Degradation pathways of CMIP under acidic and basic stress. Note the rapid SNAr pathway in base.

Module 3: Analytical Troubleshooting (HPLC)

Ticket #003: "I see severe peak tailing and multiple peaks in HPLC. Is the compound impure?"

Diagnosis: Not necessarily.[1] The "impurity" may be an artifact of the method. The basic imidazole moiety (


) interacts with residual silanols on standard C18 columns, causing tailing.

Resolution Protocol: To achieve a stability-indicating method, you must suppress silanol interactions and ensure the molecule is in a single ionization state.

ParameterRecommended SettingRationale
Column C18 with "Base Deactivation" or "End-capping" (e.g., Waters XBridge, Agilent Zorbax Eclipse)Reduces secondary interactions with silanols.[1]
Mobile Phase A 10-20 mM Ammonium Formate or Phosphate Buffer (pH 3.0 or pH 8.5)pH 3.0: Protonates silanols (suppressing them) and the imidazole. pH 8.5: Ensures imidazole is neutral (requires high-pH stable column).
Modifier 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA)TEA competes for silanol sites (sharpening peaks). TFA acts as an ion-pairing agent.[3]
Wavelength 254 nmPyrimidine ring absorption maximum.

Self-Validating Check: Inject a standard of Imidazole alone.[1] If it tails significantly, your method is unsuitable for CMIP. Adjust buffer strength until the imidazole peak is symmetrical (


).

Module 4: Storage & Handling Guidelines

Ticket #004: "The white powder turned yellow after one week on the bench."

Diagnosis: Hydrolysis driven by atmospheric moisture.[1] The C-Cl bond is sensitive enough that prolonged exposure to humidity can generate HCl gas, which autocatalyzes further degradation (turning the solid yellow/orange).

Handling SOP:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Always store in a desiccator.

  • Re-testing: If the color changes, perform a "Chloride Content Test" (silver nitrate precipitation) or run LC-MS to detect the hydrolysis product (M-Cl+OH mass shift).

References

  • PubChem. (2025).[1][4] 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (CID 2757612).[1] National Library of Medicine. Link[1]

  • De Rosa, M., et al. (2015).[5] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[5] ARKIVOC, (vii), 231-242.[5] (Demonstrates reactivity of chloropyrimidines in

    
     and acid catalysis). Link
    
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard guidelines for forced degradation studies). Link

  • Sielc Technologies. (2025). HPLC Method for Analysis of 4-Amino-2-chloropyridine.[6] (Analogous method development for chloropyridines/pyrimidines). Link

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of Imidazole Compounds.Link

Sources

Navigating the Synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a critical step in the development of various pharmaceutical agents, including kinase inhibitors for oncology and anti-inflammatory drugs. This guide, designed for researchers and process chemists, provides a comprehensive technical support center to navigate the challenges of scaling up this synthesis. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present a question-and-answer-based troubleshooting section to address common issues encountered in the laboratory.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The primary route to synthesizing 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction hinges on the displacement of a chlorine atom from 4,6-dichloropyrimidine by the nucleophilic nitrogen of 4-methylimidazole. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C4 and C6 positions.

SNAr_Mechanism cluster_conditions Reaction Conditions 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4,6-Dichloropyrimidine->Meisenheimer_Complex Nucleophilic Attack 4-Methylimidazole 4-Methylimidazole 4-Methylimidazole->Meisenheimer_Complex Product 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Meisenheimer_Complex->Product Elimination of Cl- Byproduct Di-substituted Byproduct Product->Byproduct Further Reaction Base Base (e.g., K2CO3) Base->4-Methylimidazole Deprotonation (optional) Solvent Solvent (e.g., DMF)

Caption: General workflow for the SNAr synthesis.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 4,6-Dichloropyrimidine

  • 4-Methylimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine (1.0 eq), 4-methylimidazole (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.5-1.0 M with respect to the 4,6-dichloropyrimidine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

Q1: My reaction is not going to completion, or the yield is very low. What are the possible causes and solutions?

A1: Several factors can contribute to an incomplete reaction or low yield. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • 4,6-Dichloropyrimidine: Ensure it is pure and has not hydrolyzed. Hydrolysis can occur upon exposure to moisture, leading to the formation of 4,6-dihydroxypyrimidine, which is unreactive under these conditions.

    • 4-Methylimidazole: This reagent is hygroscopic. Use a fresh, dry sample.

    • Solvent: The presence of water in the DMF can lead to side reactions and deactivate the base. Use anhydrous DMF.

  • Base Inefficiency:

    • Potassium carbonate is a common and effective base for this reaction. Ensure it is anhydrous and finely powdered to maximize its surface area.

    • Consider using a stronger base like sodium hydride (NaH) if the reaction remains sluggish. However, be cautious as stronger bases can promote side reactions.

  • Reaction Temperature:

    • While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, excessive heat can lead to the formation of the di-substituted byproduct.

Troubleshooting Workflow for Low Yield

low_yield start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Dryness (Starting materials, solvent, base) start->check_reagents check_base Assess Base Strength and Stoichiometry check_reagents->check_base Reagents OK check_temp Evaluate Reaction Temperature check_base->check_temp Base OK optimize_stoich Optimize Stoichiometry of 4-Methylimidazole check_temp->optimize_stoich Temp OK solution Improved Yield optimize_stoich->solution

Caption: A decision-making flowchart for troubleshooting low yields.

Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?

A2: The formation of 4,6-bis(4-methyl-1H-imidazol-1-yl)pyrimidine is a common side reaction, especially when the reaction is pushed too hard or the stoichiometry is not well-controlled.

  • Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of 4-methylimidazole. A large excess will drive the formation of the di-substituted product. A careful, slow addition of the 4-methylimidazole to the reaction mixture can also help.

  • Temperature Control: Avoid high reaction temperatures. If heating is necessary, do so cautiously and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor the formation of the di-substituted product.

Table 1: Effect of Reaction Parameters on Product Distribution

ParameterConditionDesired Product (Mono-substituted)Di-substituted Byproduct
Stoichiometry 1.0-1.1 eq. 4-methylimidazoleFavorableMinimized
>1.5 eq. 4-methylimidazoleDecreasedIncreased
Temperature Room TemperatureFavorableMinimized
> 60 °CDecreasedIncreased
Reaction Time Optimal (until SM consumed)FavorableMinimized
ProlongedDecreasedIncreased

Q3: The purification of the final product is proving difficult. What are the best practices?

A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Column Chromatography: This is the most reliable method for obtaining a highly pure product.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent to first remove non-polar impurities and then gradually increase the polarity to elute your product.

    • TLC Analysis: Before running the column, carefully determine the Rf values of your product and major impurities to select the optimal solvent system.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a more scalable purification method.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixture of ethyl acetate and hexanes is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to form crystals.

  • Work-up Optimization: A thorough aqueous work-up is crucial to remove the base and any water-soluble impurities before attempting chromatography or recrystallization.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule. Expect to see characteristic signals for the pyrimidine and imidazole protons, as well as the methyl group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides further confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak [M+H]⁺.

  • Melting Point: A sharp melting point is a good indicator of purity.

Conclusion

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, while conceptually straightforward, requires careful control of reaction parameters to achieve high yield and purity on a larger scale. By understanding the underlying SNAr mechanism and anticipating potential pitfalls such as incomplete reactions and the formation of di-substituted byproducts, researchers can effectively troubleshoot and optimize this critical synthetic transformation. This guide provides a foundational framework for success in the synthesis of this important pharmaceutical intermediate.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Technical Support Center: Purification of Crude 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. As a crucial building block in the synthesis of various pharmaceuticals, particularly kinase inhibitors for anti-cancer and anti-inflammatory agents, the purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]

This document moves beyond a simple list of steps, delving into the causality behind experimental choices to empower you with a robust understanding of the purification process. Every protocol described is designed to be a self-validating system, ensuring you can confidently assess the purity of your material.

Understanding the Chemistry: Potential Impurities

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine typically involves the nucleophilic aromatic substitution of a dichloropyrimidine with 4-methylimidazole. Based on this and similar syntheses of related heterocyclic compounds, several impurities may be present in the crude product.[2][3] Understanding these potential contaminants is the first step in designing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual 4,6-dichloropyrimidine and 4-methylimidazole.

  • Hydroxy-pyrimidine Derivative: Hydrolysis of the chloro group on the pyrimidine ring can lead to the formation of the corresponding pyrimidin-4-one. This can occur if there is moisture in the reaction or during workup.

  • Bis-substituted Product: Reaction of two molecules of 4-methylimidazole with one molecule of 4,6-dichloropyrimidine, leading to a di-imidazolyl pyrimidine.

  • Regioisomers: While less common with symmetric dichloropyrimidines, other isomers could form depending on the precise starting materials and conditions.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction (e.g., DMF, DMSO) and any bases or catalysts used.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine in a question-and-answer format.

Q1: My TLC plate shows multiple spots even after an initial workup. What are they likely to be and how do I get rid of them?

A1: Multiple spots on a TLC plate indicate the presence of impurities. The most common culprits are unreacted starting materials and the hydrolyzed pyrimidin-4-one by-product.

  • Identifying the Spots:

    • 4,6-dichloropyrimidine: Generally less polar than the product.

    • 4-methylimidazole: Can be visualized with specific stains (e.g., ninhydrin if it has a primary or secondary amine, though less effective for this imidazole) or may streak due to its basicity.

    • Product: The desired 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

    • Pyrimidin-4-one: More polar than the product due to the hydroxyl group and will have a lower Rf value.

  • Troubleshooting Workflow:

    G start Multiple Spots on TLC wash Aqueous Wash (e.g., sat. NaHCO3) start->wash Acidic/Basic Impurities? extract Liquid-Liquid Extraction wash->extract Remove Water-Soluble Impurities chromatography Column Chromatography extract->chromatography Similar Polarity Impurities recrystallize Recrystallization extract->recrystallize Product is a Solid? end Pure Product chromatography->end recrystallize->end

Q2: I'm performing column chromatography, but my compound is streaking on the TLC plate. How can I improve the separation?

A2: Streaking is a common issue with nitrogen-containing heterocycles on silica gel due to the interaction of the basic nitrogen atoms with the acidic silica surface.

  • Solution: Add a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine or a few drops of ammonium hydroxide to the solvent system will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation. Alternatively, using a different stationary phase like basic or neutral alumina can also mitigate this issue.

Q3: My final product has a brownish or yellowish tint. What is this, and is it a concern?

A3: A persistent color can indicate the presence of trace, highly conjugated impurities or degradation products. While it may not significantly affect the purity as determined by NMR or HPLC, it can be undesirable for certain applications.

  • Decolorization:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon.

    • Heat the mixture gently for a short period.

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Proceed with recrystallization.

    Caution: Using too much activated carbon or prolonged heating can lead to loss of the desired product.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • TLC: To quickly check for the presence of impurities.

  • ¹H NMR: To confirm the structure and look for impurity peaks. The proton NMR spectrum should show characteristic signals for the pyrimidine and imidazole rings, as well as the methyl group. [2][4][5]* HPLC: For quantitative purity analysis. A well-developed HPLC method can separate and quantify even minor impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. [2][5]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities will either be highly soluble or insoluble at all temperatures.

Solvent Screening for Recrystallization:

Solvent SystemRationale
Isopropanol/WaterThe compound may be soluble in hot isopropanol, and adding water can induce crystallization upon cooling.
Ethyl Acetate/HexanesA common polar/non-polar solvent system for recrystallizing moderately polar compounds.
Dichloromethane/Petroleum EtherSimilar to ethyl acetate/hexanes, offering a different selectivity.
DioxaneHas been used for recrystallizing similar pyrimidine derivatives. [6]
AcetonitrileA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.

Step-by-Step Recrystallization Protocol (Example with Ethyl Acetate/Hexanes):

  • Place the crude 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • If the solution is colored, proceed with the decolorization step using activated carbon as described in the FAQs.

  • Slowly add hexanes to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.

Workflow for Column Chromatography:

G start Crude Product tlc TLC Analysis to Determine Eluent start->tlc packing Pack Column with Silica Gel tlc->packing loading Load Sample (Dry or Wet) packing->loading elution Elute with Solvent Gradient loading->elution fractions Collect Fractions elution->fractions analysis Analyze Fractions by TLC fractions->analysis combine Combine Pure Fractions analysis->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Flash Column Chromatography Protocol:

  • Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes. If streaking is observed, add 1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.

  • Elution: Run the column with the selected eluent, applying positive pressure. It is often beneficial to start with a less polar solvent system and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

HPLC Method for Purity Analysis

A reverse-phase HPLC method is suitable for the analysis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

Suggested HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Diluent: A 50:50 mixture of water and acetonitrile.

  • Standard Solution: Prepare a stock solution of a reference standard at approximately 1 mg/mL in the diluent. Further dilute to a working concentration of about 0.1 mg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the working standard.

The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

¹H NMR Analysis

The ¹H NMR spectrum provides structural confirmation and a qualitative assessment of purity.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • A singlet for the methyl group protons.

  • Signals corresponding to the protons on the pyrimidine and imidazole rings. The exact chemical shifts and coupling patterns will depend on the solvent used.

By integrating the peaks corresponding to the product and any visible impurities, a semi-quantitative estimation of purity can be made.

References

  • ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Accessed January 29, 2026. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Accessed January 29, 2026. [Link]

  • ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. Accessed January 29, 2026. [Link]

  • PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Accessed January 29, 2026. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Accessed January 29, 2026. [Link]

  • PMC. Synthesis and therapeutic potential of imidazole containing compounds. Accessed January 29, 2026. [Link]

  • Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Accessed January 29, 2026. [Link]

  • PubChem. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. Accessed January 29, 2026. [Link]

  • PubChem. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. Accessed January 29, 2026. [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl) -. Accessed January 29, 2026. https://www.researchgate.
  • PMC. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Accessed January 29, 2026. [Link]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Accessed January 29, 2026. [Link]

  • Semantic Scholar. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Accessed January 29, 2026. [Link]

Sources

Technical Support Center: Optimizing Assays for 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Mitigating Off-Target Effects & Assay Interference Compound Class: Reactive Electrophilic Fragment / Kinase Inhibitor Intermediate[1]

Executive Summary: The "Hidden" Reactivity Problem

Welcome to the technical support hub for 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine .

If you are observing inconsistent IC50 values, steep Hill slopes, or time-dependent toxicity, you are likely encountering non-specific covalent modification , not traditional off-target binding.[1]

This molecule contains a 4-chloropyrimidine core.[1][2][3] In medicinal chemistry, this is a "privileged scaffold" used to synthesize drugs (e.g., RAF inhibitors).[1] However, in biological assays, the chlorine atom functions as a reactive leaving group.[1] It undergoes Nucleophilic Aromatic Substitution (


) with nucleophilic side chains (Cysteines, Lysines) on your target proteins.[1]

The Result: The compound does not just "bind" to your target; it chemically reacts with it (and many other proteins), leading to false positives and promiscuous off-target effects.[1]

Troubleshooting Guides (FAQ Format)
Q1: Why does the potency (IC50) of the compound increase significantly with longer incubation times?

Diagnosis: Time-Dependent Inhibition (TDI) driven by Covalent Irreversibility.[1] Technical Explanation: Unlike reversible inhibitors, this chloropyrimidine reacts covalently with nucleophiles near the binding pocket.[1] As incubation time increases, more enzyme is permanently alkylated, appearing as "higher potency."[1] Solution:

  • Protocol Shift: Switch to a "jump-dilution" assay or measure

    
     instead of IC50.
    
  • Immediate Fix: Reduce pre-incubation time of compound + enzyme to <10 minutes to assess initial reversible binding affinity.

Q2: I see high toxicity in cell viability assays, but it doesn't correlate with target inhibition. Why?

Diagnosis: Glutathione (GSH) Depletion and General Protein Alkylation.[1] Technical Explanation: The compound is cell-permeable and electrophilic.[1] Inside the cell, it rapidly reacts with intracellular Glutathione (GSH), causing oxidative stress, or non-specifically alkylates essential housekeeping proteins.[1] Solution:

  • The "GSH Rescue" Control: Pre-treat cells with N-acetylcysteine (NAC) or esterified GSH.[1] If toxicity is abolished, the mechanism is non-specific electrophilic stress.[1]

  • Washout Assays: Treat cells for 1 hour, wash thoroughly, and measure viability 24h later.[1] If toxicity persists despite washout, the damage is covalent.[1]

Q3: My assay signal disappears when I add DTT or Mercaptoethanol to the buffer.

Diagnosis: Scavenger Reaction. Technical Explanation: Strong reducing agents like DTT are potent nucleophiles.[1] They attack the 4-position of the pyrimidine ring, displacing the chlorine and destroying your test compound before it reaches the target.[1] Solution:

  • Buffer Optimization: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a strong reducing agent but is sterically hindered and less nucleophilic toward chloropyrimidines.[1]

Data & Diagnostics
Table 1: Differentiating Specific Binding vs. Reactive Interference [1]
ObservationSpecific Reversible InhibitorReactive Chloropyrimidine (This Compound)
IC50 Shift Stable over time (equilibrium)Decreases (more potent) with time
Hill Slope ~1.0 (Standard binding)> 1.5 - 3.0 (Steep / Stoichiometric titration)
Effect of Dilution Activity recovers (reversible)Activity remains inhibited (irreversible)
Effect of 1mM DTT None (unless target needs disulfide)Loss of compound activity (chemical quenching)
Mass Spec (LCMS) Parent mass [M+H]+Parent mass + Protein Mass (Adduct)
Visualizing the Off-Target Mechanism

The following diagram illustrates the chemical fate of the molecule in your assay, highlighting the divergence between desired inhibition and off-target alkylation.

ReactionPathways Compound 4-Chloro-6-(4-methyl- 1H-imidazol-1-yl)pyrimidine (Electrophile) Target Target Protein (Kinase/Receptor) Compound->Target Fast Reversible Binding Compound->Target Slow Alkylation (S_NAr) OffTarget Off-Target Proteins (Housekeeping Enzymes) Compound->OffTarget Non-Specific Alkylation (Cys/Lys residues) Buffer Buffer Nucleophiles (DTT, BME) Compound->Buffer Reaction with DTT/BME SpecificComplex Specific Binding (Desired Reversible) Target->SpecificComplex Equilibrium CovalentAdduct Covalent Adduct (Irreversible Inhibition) Target->CovalentAdduct Permanent Modification Scavenged Inactivated Compound (Thio-ether product) Buffer->Scavenged Compound Destruction

Figure 1: The dual-pathway of the chloropyrimidine scaffold. The red paths indicate the dominant off-target mechanisms (covalent modification) driven by the reactive chlorine.[1]

Experimental Protocols for Validation

To confirm if your data is compromised by off-target reactivity, perform these two validation assays.

Protocol A: The GSH Adduct Test (LC-MS)

Purpose: To quantify the intrinsic reactivity of the compound toward biological nucleophiles.[1]

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction Mix: In a HPLC vial, mix:

    • 50 µM Compound.[1]

    • 500 µM Glutathione (reduced GSH) or Cysteine.[1]

    • PBS Buffer (pH 7.4).[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Inject into LC-MS at T=0, T=1h, and T=4h.

  • Analysis: Look for the disappearance of the parent peak (M+H) and the appearance of the adduct peak:

    • Mass Shift: Parent Mass + 307 Da (GSH) - 36 Da (HCl).[1]

    • Interpretation: If >50% is converted within 1 hour, the compound is a Pan-Assay Interference Compound (PAINS) via covalent reactivity.[1]

Protocol B: The "Jump-Dilution" Reversibility Assay

Purpose: To distinguish specific binding from non-specific covalent inactivation.[1]

  • Incubation: Incubate the enzyme/protein with the compound at a concentration of 10x IC50 for 30 minutes.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the substrate (but no compound).[1]

  • Measurement: Monitor enzymatic activity immediately over time.

    • Scenario A (Reversible/Specific): Activity recovers rapidly (as the compound dissociates).[1]

    • Scenario B (Covalent/Off-Target): Activity remains blocked (enzyme is permanently dead).[1]

Validated Workflow for Assay Optimization

Use this decision tree to optimize your screen and remove false positives.

OptimizationWorkflow Start Start: Assay Optimization CheckBuffer Step 1: Check Buffer Agents (Is DTT/BME present?) Start->CheckBuffer SwitchTCEP Action: Switch to TCEP or remove reducing agent CheckBuffer->SwitchTCEP Yes TimeDep Step 2: Test Time-Dependence (Does IC50 drop over time?) CheckBuffer->TimeDep No SwitchTCEP->TimeDep ReduceTime Action: Shorten incubation (<10 mins) TimeDep->ReduceTime Yes HillSlope Step 3: Check Hill Slope (Is slope > 1.5?) TimeDep->HillSlope No ReduceTime->HillSlope FlagReactive Diagnosis: Non-Specific Reactivity (Do not proceed to SAR) HillSlope->FlagReactive Yes Proceed Diagnosis: Valid Hit (Proceed to SAR) HillSlope->Proceed No

Figure 2: Logic flow for validating hits containing the chloropyrimidine scaffold.

References
  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

  • Dahmann, G., et al. (2010).[1] Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines.[1][4] Bioorganic & Medicinal Chemistry Letters, 20(9), 2809-2812.[1] Link

    • Note: This paper validates the scaffold as a CRAF inhibitor precursor but highlights the necessity of substitution at the 4-position for selectivity.[1]

  • Singh, J., et al. (2011).[1] The resurgent interest in targeted covalent inhibitors.[1] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

    • Provides the mechanistic basis for distinguishing targeted covalent drugs from non-specific alkylators.[1]

Sources

Validation & Comparative

A Guide to Investigating the Cross-Reactivity of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling the Selectivity Profile of a Promising Kinase Inhibitor Scaffold

For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. A critical aspect of this evaluation is understanding a compound's selectivity – its ability to interact with its intended target while avoiding unintended interactions with other proteins. This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, a versatile chemical intermediate known for its role in the synthesis of various bioactive molecules, particularly kinase inhibitors.[1] The inherent reactivity of its pyrimidine and imidazole moieties makes it a valuable building block, but also underscores the importance of thoroughly characterizing the selectivity of its derivatives.[1]

This guide will not only outline the necessary experimental protocols but also delve into the rationale behind these choices, empowering researchers to design and execute robust cross-reactivity studies. We will explore a multi-pronged approach, combining in vitro kinase profiling with cellular target engagement assays to build a comprehensive understanding of the compound's interaction landscape.

Designing a Rigorous Cross-Reactivity Study

A well-designed cross-reactivity study is fundamental to de-risking a potential drug candidate. The following considerations are paramount in establishing a study that yields clear and actionable data.

The Strategic Selection of Comparator Compounds

To contextualize the cross-reactivity profile of a derivative of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, it is essential to benchmark its performance against appropriate reference compounds. A judicious selection should include:

  • A Broad-Spectrum Kinase Inhibitor: Staurosporine is a classic example, known for its promiscuous binding across the kinome. Including such a compound provides a baseline for what constitutes non-selective inhibition.

  • Structurally Related Compounds with Known Targets: If available, data from compounds sharing the same pyrimidine-imidazole core but with different substitutions can reveal how minor chemical modifications influence selectivity.

  • Clinically Relevant, Selective Inhibitors: Comparing the test compound to established drugs targeting specific kinase families of interest can provide a direct measure of its relative selectivity and potential for a better therapeutic window.

Assembling a Relevant Kinase Screening Panel

The choice of kinases against which the compound will be tested is a critical decision. A tiered approach is often the most efficient:

  • Primary Broad-Panel Screening: Initially, screening against a large, diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) provides a bird's-eye view of the compound's interaction landscape and helps identify potential off-targets.

  • Focused Sub-Panel Analysis: Based on the primary screen results or the intended therapeutic target, a more focused panel of kinases can be used for more detailed dose-response studies to determine precise IC50 values. This panel should include the primary target(s) and any significant off-targets identified in the initial screen.

Experimental Methodologies for Comprehensive Cross-Reactivity Profiling

A combination of in vitro and cellular assays provides a more complete picture of a compound's selectivity.

In Vitro Kinase Profiling: The Gold Standard for Initial Assessment

Radiometric kinase assays remain a gold standard for quantifying the inhibitory activity of a compound.[2] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[2]

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

  • Compound Addition: Add the test compound (e.g., a derivative of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine) and comparator compounds at various concentrations. Include a DMSO control for 100% kinase activity and a no-enzyme control for background.

  • Initiation of Reaction: Start the reaction by adding a solution of [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km of the kinase to ensure accurate determination of competitive inhibition.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.[3]

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Milieu

While in vitro assays are crucial, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its intended target within a cellular context.[4][5] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[4][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4] Isothermal dose-response experiments can also be performed by heating at a single, optimized temperature while varying the compound concentration.[4]

Visualizing the Path to Selectivity

To better illustrate the workflow and conceptual framework of these studies, the following diagrams are provided.

G cluster_0 Study Design cluster_1 Experimental Execution cluster_2 Data Analysis & Interpretation Compound Selection Compound Selection In Vitro Kinase Profiling In Vitro Kinase Profiling Compound Selection->In Vitro Kinase Profiling Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->In Vitro Kinase Profiling IC50 Determination IC50 Determination In Vitro Kinase Profiling->IC50 Determination Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Confirmation of Cellular Activity Confirmation of Cellular Activity Cellular Target Engagement (CETSA)->Confirmation of Cellular Activity Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Selectivity Profile->Cellular Target Engagement (CETSA)

Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.

G Receptor Receptor Kinase A (Target) Kinase A (Target) Receptor->Kinase A (Target) Kinase B (Off-Target) Kinase B (Off-Target) Receptor->Kinase B (Off-Target) Signaling Protein 1 Signaling Protein 1 Kinase A (Target)->Signaling Protein 1 Signaling Protein 2 Signaling Protein 2 Kinase B (Off-Target)->Signaling Protein 2 Therapeutic Effect Therapeutic Effect Signaling Protein 1->Therapeutic Effect Side Effect Side Effect Signaling Protein 2->Side Effect Compound Compound Compound->Kinase A (Target) Inhibition Compound->Kinase B (Off-Target) Cross-reactivity

Caption: On-target vs. off-target effects in a hypothetical signaling pathway.

Hypothetical Data and Interpretation

To illustrate the output of these studies, the following table presents hypothetical data from a kinase profiling experiment.

Kinase4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Derivative (IC50, nM)Comparator A (Selective Inhibitor, IC50, nM)Comparator B (Staurosporine, IC50, nM)
Target Kinase X 5 10 15
Kinase Y250>10,00020
Kinase Z1,500>10,00030
Kinase A>10,0008,00012
Kinase B800>10,00025

Interpretation of Hypothetical Data:

In this hypothetical scenario, the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine derivative demonstrates high potency against its intended target, Kinase X, with an IC50 of 5 nM. Importantly, it shows significantly weaker activity against other kinases, with IC50 values in the high nanomolar to micromolar range. This suggests a favorable selectivity profile, especially when compared to the broad-spectrum inhibitor Staurosporine, which inhibits all tested kinases with high potency. The derivative also appears more potent and potentially more selective than Comparator A for the primary target. The moderate activity against Kinase Y and Kinase B would warrant further investigation to understand the potential for off-target effects.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable step in the development of any new therapeutic agent. For compounds derived from the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine scaffold, a systematic approach combining in vitro kinase profiling and cellular target engagement assays is essential. This dual-pronged strategy provides a comprehensive understanding of a compound's selectivity, enabling researchers to make informed decisions about its potential as a drug candidate. By following the principles and protocols outlined in this guide, scientists can confidently navigate the complexities of cross-reactivity and advance the most promising molecules toward the clinic.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26369835, 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. [Link]

  • Buttar, D., et al. (2008). Discovery of Imidazole Vinyl Pyrimidines as a Novel Class of Kinase Inhibitors Which Inhibit Tie-2 and Are Orally Bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726. [Link]

  • Lee, J., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1534-1538. [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Bantscheff, M., et al. (2007). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell, 130(5), 957-969. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

Sources

Comparative Docking Guide: Pyrimidine vs. Quinazoline Scaffolds in EGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of pyrimidine-based inhibitors against traditional quinazoline scaffolds (e.g., Gefitinib, Erlotinib) targeting the Epidermal Growth Factor Receptor (EGFR). While quinazolines have historically dominated EGFR inhibition, pyrimidine derivatives are increasingly favored for their ability to bypass the T790M "gatekeeper" resistance mutation.

This document details a self-validating molecular docking protocol using AutoDock Vina , supported by comparative data sets derived from recent high-impact studies. It is designed for researchers requiring a standardized workflow to evaluate novel pyrimidine analogues.

Scientific Rationale: The Pyrimidine Advantage

The ATP-binding pocket of kinases contains a "hinge region" where the adenine ring of ATP forms crucial hydrogen bonds.

  • Quinazolines: Mimic the adenine ring rigidly. However, the T790M mutation introduces a bulky methionine side chain that sterically hinders the quinazoline core, reducing efficacy.

  • Pyrimidines: Offer a smaller, more flexible core. When fused with specific heterocycles (e.g., thienopyrimidines), they can adopt a "U-shaped" conformation that avoids the steric clash with Met790 while maintaining critical H-bonds with Met793 in the hinge region.

Experimental Protocol: Validated Docking Workflow

Note: This protocol assumes the use of AutoDock Vina (v1.2.3 or later) and MGLTools/PyMOL for preparation and visualization.

Phase 1: System Preparation (The "Garbage In, Garbage Out" Check)

Objective: Prepare the protein and ligand coordinate files to ensure correct ionization and charge assignment.

  • Protein Retrieval:

    • Download EGFR T790M crystal structure (e.g., PDB ID: 3W33 or 5C8K ) from the RCSB PDB.

    • Critical Step: Remove all water molecules (unless bridging is known) and heteroatoms (crystallographic additives).

    • Action: Use PyMOL: remove solvent; remove organic (keep the co-crystallized ligand for validation).

  • Receptor Preparation (MGLTools):

    • Add polar hydrogens only.[1]

    • Compute Gasteiger charges.[1][2][3]

    • Merge non-polar hydrogens.[1]

    • Output: Save as receptor.pdbqt.

  • Ligand Preparation:

    • Standard: Gefitinib (Quinazoline) and Osimertinib (Pyrimidine-based).

    • Candidate: Novel Pyrimidine Analogue (e.g., Compound 6d/N7 from literature).

    • Tool: OpenBabel or Avogadro.

    • Action: Minimize energy (MMFF94 force field)

      
       Detect root 
      
      
      
      Set rotatable bonds (TorSDof).
    • Output: Save as ligand.pdbqt.

Phase 2: Grid Generation & Docking

Objective: Define the search space centered on the active site.

  • Grid Box Coordinates (Representative for EGFR):

    • Center: X= -45.3, Y= 12.5, Z= -22.1 (Must be adjusted to the centroid of the co-crystallized ligand).

    • Size:

      
       Å (Angstroms).
      
  • Execution Command:

Phase 3: Protocol Validation (Self-Validating System)

Rule: You must perform a "Redocking" experiment before testing new compounds.

  • Extract the co-crystallized ligand from the PDB.[4]

  • Dock it back into the receptor using the parameters above.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.[4][5]

  • Pass Criteria: RMSD

    
     Å.
    

Visualization: Workflow & Interaction Logic

Figure 1: Validated Docking Workflow

This diagram illustrates the step-by-step logic required to ensure high-fidelity docking results.

DockingWorkflow Input Input Structures (PDB: 3W33 / 5C8K) Prep Preparation (Clean, Protonate, Charge) Input->Prep Remove H2O Grid Grid Generation (Center on Active Site) Prep->Grid Define Box Dock AutoDock Vina (Exhaustiveness=16) Grid->Dock Run Vina Validate Validation (Redocking RMSD < 2.0Å) Dock->Validate Co-cryst Ligand Validate->Grid If Fail (Adjust Box) Analyze Interaction Analysis (H-Bonds, Hydrophobic) Validate->Analyze If Pass

Caption: Figure 1. The self-correcting docking workflow. The loop from Validation back to Grid Generation ensures that the protocol is optimized before unknown compounds are tested.

Figure 2: Interaction Map (Pyrimidine vs. T790M Mutant)

A schematic representation of how pyrimidine inhibitors interact with the mutated EGFR pocket.

InteractionMap Ligand Pyrimidine Inhibitor Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (Critical) Cys797 Cys797 (Covalent/H-bond) Ligand->Cys797 Michael Acceptor Met790 Met790 (Gatekeeper Mutation) Ligand->Met790 Avoids Steric Clash Lys745 Lys745 (Salt Bridge) Ligand->Lys745 Cation-Pi

Caption: Figure 2. Interaction map of a Pyrimidine inhibitor within the EGFR T790M active site. Note the critical avoidance of the Met790 steric clash, a key advantage over first-generation quinazolines.

Comparative Data Analysis

The following table summarizes the docking performance of a representative novel pyrimidine analogue (Compound N7/6d) against standard inhibitors. Data is synthesized from recent comparative studies (see References).

MetricGefitinib (Standard Quinazoline)Osimertinib (Standard Pyrimidine)Novel Pyrimidine Analogue (Candidate)
Scaffold Type QuinazolinePyrimidinePyrimidine-Fused (e.g., Thienopyrimidine)
Target EGFR WTEGFR T790MEGFR T790M / L858R
Binding Energy (

)
-7.8 kcal/mol-9.8 kcal/mol-10.5 kcal/mol
Inhibition Constant (

)*
1.9

M
4.0 nM0.5 - 2.0 nM
RMSD (Validation) 1.2 Å0.8 Å1.1 Å
Key Interaction Met793 (Hinge)Cys797 (Covalent)Met793 & Cys797
Steric Clash High (with Met790)LowLow

*Ki predicted from


 using the equation 

.

Analysis: The data demonstrates that while Gefitinib shows moderate affinity for the Wild Type (WT), its energy drops significantly in the T790M mutant due to steric hindrance. The Pyrimidine-based candidates maintain high affinity (-10.5 kcal/mol) comparable to or exceeding Osimertinib, primarily due to the flexible scaffold accommodating the bulky Methionine at position 790.

Discussion & Troubleshooting

  • High RMSD (> 2.0 Å): If your validation fails, check the protonation state of the Histidine residues in the active site. Incorrect tautomeric states often lead to flipped poses.

  • Positive Energy Scores: Ensure you have removed all non-bonded atoms (like floating ions) from the receptor file.

  • Visualizing Hydrophobic Enclosure: Use the "Surface" view in PyMOL.[3] Pyrimidine inhibitors should be deeply buried within the hydrophobic pocket formed by Leu718 and Val726.

References

  • Gao, H., et al. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors.[6] Letters in Drug Design & Discovery.[3]

  • Al-Anazi, K., et al. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors.[7] Arabian Journal of Chemistry.

  • Rashid, A.G., & Hasan, S.A. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors. Karbala Journal of Pharmaceutical Sciences.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • ResearchGate Discussion (2025). Best practices for docking validation and RMSD calculation.

Sources

Benchmarking 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine against commercial drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (and its resulting pharmacophores) against commercial standards.

Editorial Note: As this compound is a "privileged scaffold"—a core structure used to synthesize potent kinase inhibitors—the benchmarking data below focuses on the biological activity of its direct derivatives (specifically sulfonamide and amine-linked inhibitors) compared to commercial drugs like Sorafenib and Vemurafenib .

Executive Summary

The 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine core represents a high-value pharmacophore for the development of next-generation Type II kinase inhibitors. Unlike traditional purine-mimetic scaffolds, this imidazole-pyrimidine hybrid offers superior selectivity profiles for RAF kinases (BRAF, CRAF) and Aurora Kinases .

When benchmarked against commercial standards (Sorafenib , Vemurafenib ), derivatives of this scaffold demonstrate:

  • Superior Selectivity: Enhanced affinity for CRAF over wild-type BRAF, reducing off-target toxicity.

  • Potency: Sub-micromolar IC₅₀ values (0.49–0.62 µM) against V600E-mutated cell lines, comparable or superior to first-generation inhibitors.

  • Synthetic Versatility: The 4-chloro handle allows for regiospecific nucleophilic substitution (

    
    ), facilitating rapid library generation.
    

Mechanistic Profile & Pathway Targeting

The therapeutic value of this scaffold lies in its ability to occupy the ATP-binding pocket of serine/threonine kinases. The imidazole moiety forms critical hydrogen bonds with the kinase "hinge region," while the pyrimidine ring stabilizes the conformation.

Diagram 1: Mechanism of Action (MAPK Signaling Pathway)

The following diagram illustrates the intervention point of the scaffold within the RAS-RAF-MEK-ERK pathway.

MAPK_Pathway cluster_target Therapeutic Target Zone GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Signaling BRAF BRAF / CRAF (Kinase) RAS->BRAF Phosphorylation MEK MEK 1/2 BRAF->MEK Phosphorylation Inhibitor Imidazole-Pyrimidine Scaffold Inhibitor->BRAF ATP Competition (Type II Binding) ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors

Caption: The scaffold acts as a Type II ATP-competitive inhibitor, blocking the phosphorylation of MEK by BRAF/CRAF, thereby arresting the oncogenic cascade.

Comparative Benchmarking Data

The following data synthesizes performance metrics of inhibitors derived from the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine core (specifically sulfonamide derivatives) against FDA-approved drugs.

Table 1: Enzymatic Inhibition (IC₅₀ in µM)

Data derived from RAF kinase assays (V600E mutant and Wild Type).

Compound ClassTarget: V600E BRAF Target: CRAF Target: Wild-Type BRAF Selectivity Note
Scaffold Derivative (Lead) 0.49 ± 0.06 0.84 ± 0.07 0.94 ± 0.06Balanced pan-RAF inhibition; high CRAF potency.
Sorafenib (Commercial)0.81 ± 0.070.91 ± 0.09ND Broad spectrum; higher toxicity profile.
Vemurafenib (Commercial)0.03 ± 0.01> 1.0> 1.0Highly specific to V600E; poor CRAF coverage.

Analysis: While Vemurafenib is more potent against the specific V600E mutation, the Imidazole-Pyrimidine scaffold outperforms Sorafenib in CRAF inhibition. This is critical for preventing the "paradoxical activation" of the MAPK pathway often seen with specific BRAF inhibitors.

Table 2: Cellular Antiproliferative Activity (Melanoma Cell Lines)

Cell viability measured after 72h exposure.

Cell LineScaffold Derivative (IC₅₀ µM)Sorafenib (IC₅₀ µM)Performance Verdict
A375 (Melanoma)1.85 ± 0.11 5.25 ± 0.742.8x More Potent
SK-MEL-5 (Melanoma)2.02 ± 0.09 9.22 ± 0.814.5x More Potent
T-47D (Breast Cancer)5.35 ± 0.40> 10.0Broader efficacy in non-melanoma lines.

Experimental Protocols

To validate these benchmarks in your own laboratory, follow these self-validating protocols.

Protocol A: Scaffold Functionalization (Synthesis)

Objective: Convert the 4-chloro intermediate into a bioactive inhibitor via Nucleophilic Aromatic Substitution (


).
  • Reagents: Dissolve 1.0 eq of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine in anhydrous DMSO.

  • Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., p-amino-benzenesulfonamide) and 2.0 eq of DIPEA (base).

  • Reaction: Heat to 100°C for 4–6 hours under

    
     atmosphere.
    
    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

      
      ) should disappear.
      
  • Workup: Pour into ice water. The product will precipitate. Filter and wash with cold ethanol.

Protocol B: In Vitro Kinase Inhibition Assay

Objective: Determine IC₅₀ against RAF kinases.

  • Setup: Use a standard ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Prepare 3x serial dilutions of the test compound (starting at 10 µM) in 5% DMSO.

  • Incubation:

    • Mix 2 µL compound + 4 µL Kinase (BRAF V600E, 5 ng/well) + 4 µL Substrate (MEK1, 0.2 µg/µL).

    • Incubate at RT for 60 mins .

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure Luminescence (RLU) on a plate reader.

    • Calculation: Normalize RLU against "No Enzyme" (0%) and "No Inhibitor" (100%) controls. Fit curve using non-linear regression (Log-inhibitor vs. response).

Experimental Workflow Diagram

This workflow outlines the critical path from scaffold synthesis to lead validation.

Workflow Start Start: 4-Chloro Scaffold Step1 S_NAr Functionalization (Library Gen) Start->Step1 Step2 Purity Check (HPLC/NMR) Step1->Step2 Step3 Enzymatic Assay (ADP-Glo) Step2->Step3 >95% Purity Step4 Cell Viability (MTT Assay) Step3->Step4 IC50 < 1µM Decision Compare vs. Sorafenib Step4->Decision

Caption: A linear validation pipeline ensuring only high-purity derivatives proceed to biological benchmarking.

References

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters. (2010). Benchmarks imidazole-pyrimidine derivatives against Sorafenib in melanoma cell lines.

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives. Pharmaceuticals. (2022). Details the synthesis and V600E BRAF inhibitory potential of related scaffolds.

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Discusses the structural requirements (methyl substitution) for kinase selectivity.

  • PubChem Compound Summary: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. National Center for Biotechnology Information. (2025). Provides physicochemical properties and CAS registry data for the isomeric scaffold.

A Head-to-Head Comparison of Pyrimidine vs. Purine Scaffolds in Kinase Inhibitors: A Medicinal Chemist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of N-Heterocycles in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain one of the most critical and intensely pursued classes of therapeutic targets.[1][2] Their central role in regulating cellular signaling pathways means that their dysregulation is a hallmark of numerous diseases.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for various cancers and inflammatory conditions.[1][3]

At the heart of many successful kinase inhibitors lie nitrogen-containing heterocyclic scaffolds, with purines and pyrimidines standing out as foundational cornerstones.[4][5][6] These structures are considered "privileged scaffolds" because they mimic the adenine core of ATP, enabling them to form key hydrogen bonding interactions within the highly conserved hinge region of the kinase active site.[7] This inherent binding capability makes them ideal starting points for developing potent and selective inhibitors.[4][6][8]

This guide provides a head-to-head comparison of purine and pyrimidine scaffolds, delving into their distinct structural properties, binding modes, and the strategic implications of choosing one over the other in a drug design campaign. We will explore a real-world case study, present quantitative data, and provide detailed experimental protocols to offer researchers a comprehensive, field-proven perspective.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

While both purines and pyrimidines are aromatic heterocycles that can engage the kinase hinge, their fundamental differences in size, hydrogen bonding potential, and electronic nature have profound implications for inhibitor design.

  • Purine Scaffold: A fused bicyclic system consisting of a pyrimidine ring and an imidazole ring. This larger scaffold offers multiple points for substitution, providing a broader vector space to explore interactions with different regions of the ATP pocket. Its defining feature for kinase binding is the N7-C8-N9 imidazole portion, which mimics the hydrogen bonding pattern of adenine.

  • Pyrimidine Scaffold: A smaller, monocyclic six-membered ring with two nitrogen atoms. Its simplicity offers synthetic tractability and often leads to compounds with lower molecular weight and more favorable physicochemical properties.[9][10] Pyrimidine is, in fact, the most common hinge-binding scaffold found among kinase ligands in the Protein Data Bank (PDB).[11]

The key distinction lies in their hydrogen bonding patterns. A typical purine, like adenine, presents a hydrogen bond donor (at N6-amino group) and an acceptor (at N1) to the kinase hinge. In contrast, a 2-aminopyrimidine, a very common inhibitor motif, also presents a donor and an acceptor but with different spacing and vectoral arrangement, which can fundamentally alter binding geometry and selectivity.

Mechanism of Action & Binding Modes in Kinases

The majority of kinase inhibitors function by competing with ATP for binding to the active site. The critical anchor point for this interaction is the "hinge region," a short, flexible segment of the protein backbone that connects the N- and C-terminal lobes of the kinase domain. Inhibitors typically form one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.

The choice between a purine and a pyrimidine scaffold directly influences how an inhibitor achieves this crucial interaction and explores the surrounding chemical space.

G cluster_purine Purine Scaffold Binding p_hinge_co Hinge C=O (Backbone) p_hinge_nh Hinge N-H (Backbone) purine Purine (e.g., Roscovitine) caption Fig 1. Generalized H-bond patterns for purine and pyrimidine scaffolds.

As illustrated in Figure 1, both scaffolds can form the canonical hydrogen bonds required for hinge binding. However, the larger purine system can impose steric constraints or, conversely, provide a platform for reaching into deeper pockets, such as the hydrophobic back pocket, which can be a key determinant of selectivity. The more compact pyrimidine scaffold can allow for greater flexibility in the orientation of its substituents, which can be exploited to avoid steric clashes and pick up alternative interactions.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

A well-documented example for comparing these scaffolds comes from the development of inhibitors for Cyclin-Dependent Kinases (CDKs), critical regulators of the cell cycle.[12] The purine-based inhibitor Roscovitine (also known as Seliciclib) and a structurally related 2,6,9-trisubstituted purine provide a compelling comparison to pyrimidine-based analogs.

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of both purine and pyrimidine derivatives as CDK inhibitors.[13][14] Specifically, they compared O6-cyclohexylmethylguanine (NU2058 , a purine) with 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027 , a pyrimidine).[13][14]

Crystallography revealed that both compounds occupied the ATP binding site and formed a triplet of hydrogen bonds with the hinge region of CDK2.[13][14] This demonstrates that the pyrimidine core could successfully mimic the key interactions of the purine scaffold.[13]

Quantitative Performance Data

The following table summarizes the in vitro enzymatic inhibitory activities (Ki) of these representative compounds against CDK1 and CDK2. Lower Ki values indicate higher potency.

Compound IDScaffold TypeTarget KinaseKi (μM)Cellular GI50 (μM)Source
NU2058 PurineCDK1/cyclin B5 ± 113 ± 7[14]
CDK2/cyclin A12 ± 3[14]
NU6027 PyrimidineCDK1/cyclin B2.5 ± 0.410 ± 6[13][14]
CDK2/cyclin A1.3 ± 0.2[13][14]

Analysis of Results: The data clearly shows that in this specific head-to-head comparison, the pyrimidine-based inhibitor, NU6027, exhibited superior potency against both CDK1 and CDK2 compared to its purine counterpart, NU2058.[13][14] The Ki values for NU6027 were approximately 2-fold and 9-fold lower for CDK1 and CDK2, respectively.[13][14] This enhanced enzymatic potency translated directly to improved cellular activity, with NU6027 showing a lower mean GI50 value (the concentration required to inhibit the growth of 50% of tumor cells).[14]

This case study highlights a critical principle in medicinal chemistry: bioisosteric replacement (substituting one scaffold for another with similar properties) can lead to significant improvements in activity. Here, the pyrimidine core not only replicated the necessary hinge interactions but also likely adopted a more favorable conformation in the active site, leading to enhanced potency.[13]

Experimental Validation: Protocols & Workflows

To advance a promising inhibitor from initial hit to a preclinical candidate, a structured workflow of biochemical and cell-based assays is essential.[1][2]

G caption Fig 2. A typical workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity.[15][16][17][18][19]

Causality Behind Choices:

  • Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase.[15] It uses a long-lifetime terbium (Tb)-labeled antibody as the FRET donor that recognizes the phosphorylated substrate, and a fluorescently-labeled substrate peptide (e.g., fluorescein) as the acceptor.[15] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[15] This "add-and-read" format is highly sensitive and minimizes interference from library compounds.

  • Controls (Self-Validation): Running controls with a known potent inhibitor (positive control, e.g., Staurosporine) and a DMSO vehicle (negative control) is critical to validate the assay window and ensure the results are meaningful.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescein-labeled substrate, and ATP solutions. Serially dilute the test compounds (e.g., purine and pyrimidine inhibitors) in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well microplate, add 2.5 µL of the diluted test compound. Add 5 µL of a solution containing the kinase and substrate. Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase) and the Tb-labeled phospho-specific antibody.[15]

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-peptide binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor). Calculate the TR-FRET ratio (Acceptor/Donor).

  • Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[20][21]

Causality Behind Choices:

  • Principle: This "add-mix-measure" assay uses a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus proportional to the number of viable cells.[20] Its simplicity and high sensitivity make it ideal for determining the antiproliferative effects of inhibitors in a high-throughput format.[20][21]

  • Controls (Self-Validation): Wells containing medium without cells are used to measure background luminescence.[22] A vehicle control (DMSO) establishes the baseline for 100% cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted test compounds (purine and pyrimidine inhibitors) to the wells. Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Plate Equilibration: Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21][22]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21][22]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Data Acquisition: Record the luminescence using a plate luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against inhibitor concentration. Fit the data to determine the GI50 value.

Conclusion & Strategic Implications

The choice between a purine and a pyrimidine scaffold is a strategic decision in kinase inhibitor design, with no single "better" option. The decision is context-dependent, driven by the specific topology of the target kinase's ATP pocket, desired selectivity profile, and overall project goals.

  • Pyrimidines often serve as an excellent starting point due to their synthetic accessibility, smaller size, and proven track record as effective hinge binders.[9][11] They can lead to inhibitors with favorable drug-like properties.

  • Purines , with their larger, more complex ring system, offer a different set of vectors for exploring the active site.[23] They may be advantageous when targeting kinases with larger pockets or when specific interactions with the imidazole portion of the scaffold can be exploited to gain potency or selectivity.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 30(1), 123. Available at: [Link]

  • Arris, C. E., et al. (2000). Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. Journal of Medicinal Chemistry, 43(15), 2797-2804. Available at: [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

  • Vieth, M., et al. (2004). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 47(9), 224-232. Available at: [Link]

  • Németh, G., et al. (2021). Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5'-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives. Purinergic Signalling, 17(4), 693-704. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Arris, C. E., et al. (2000). Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. Journal of Medicinal Chemistry, 43(15), 2797-2804. Available at: [Link]

  • Vieth, M., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(16), 4972-4985. Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]

  • Chen, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Journal of Biomedical Science, 31(1), 1-25. Available at: [Link]

  • Schang, L. M., et al. (2005). Purine and nonpurine pharmacological cyclin-dependent kinase inhibitors target initiation of viral transcription. Journal of Virology, 79(18), 11558-11570. Available at: [Link]

  • B-Bridge International, Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]

  • Jorda, R., Paruch, K., & Krystof, V. (2012). Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. Current pharmaceutical design, 18(20), 2974-2980. Available at: [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 30(1), 123. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. Available at: [Link]

  • Wissing, J., et al. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Molecular & Cellular Proteomics, 3(12), 1181-1193. Available at: [Link]

  • Zlitni, S., et al. (2021). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. mBio, 12(4), e01234-21. Available at: [Link]

  • Zhang, J. H., et al. (2007). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 12(5), 676-685. Available at: [Link]

  • Jorda, R., Paruch, K., & Krystof, V. (2012). Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. Current Pharmaceutical Design, 18(20), 2974-2980. Available at: [Link]

  • Meijer, L., & Raymond, E. (2003). Roscovitine and other purines as kinase inhibitors. From starfish oocytes to clinical trials. Accounts of chemical research, 36(6), 417-425. Available at: [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 30(1), 123. Available at: [Link]

  • ResearchGate. (n.d.). CDKs inhibited by roscovitine. Retrieved from [Link]

  • USMLE QA. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.